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  • Product: 4-Chlorobutyl methanesulfonate
  • CAS: 26910-61-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Chlorobutyl Methanesulfonate from 1,4-Butanediol

Abstract This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 4-chlorobutyl methanesulfonate, a valuable bifunctional molecule utilized in the development of pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 4-chlorobutyl methanesulfonate, a valuable bifunctional molecule utilized in the development of pharmaceutical agents and other fine chemicals. The document delineates the strategic considerations for the selective monofunctionalization of a symmetrical C4 diol, 1,4-butanediol, and presents a well-reasoned synthetic pathway. The guide offers a detailed examination of the reaction mechanisms, a step-by-step experimental protocol, critical safety and handling procedures, and a thorough guide to the analytical characterization of the target compound. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction and Strategic Overview

4-Chlorobutyl methanesulfonate is a key intermediate possessing two distinct reactive sites: a primary alkyl chloride and a primary methanesulfonate (mesylate) ester. This bifunctionality allows for sequential nucleophilic substitutions, making it a versatile building block in the synthesis of more complex molecules. The primary challenge in its preparation from the readily available and symmetrical 1,4-butanediol lies in achieving selective monofunctionalization. A statistical reaction would lead to a mixture of starting material, the desired product, and the disubstituted byproduct, 1,4-bis(methanesulfonyloxy)butane or 1,4-dichlorobutane, necessitating challenging purification.

This guide will focus on a two-step synthetic strategy that offers a high degree of control and selectivity:

  • Selective Monomesylation: 1,4-butanediol is first reacted with methanesulfonyl chloride under controlled conditions to favor the formation of 4-hydroxybutyl methanesulfonate.

  • Chlorination of the Remaining Hydroxyl Group: The intermediate alcohol is then converted to the corresponding chloride using a suitable chlorinating agent.

This approach is predicated on the ability to control the stoichiometry of the mesylation step and leverages the differential reactivity of the hydroxyl and mesylate groups in the subsequent chlorination.

Reaction Mechanisms and Rationale

Step 1: Selective Monomesylation of 1,4-Butanediol

The first step involves the reaction of 1,4-butanediol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine such as triethylamine (TEA) or pyridine.[1] The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[2]

By carefully controlling the stoichiometry, using a slight excess of the diol relative to the methanesulfonyl chloride, and maintaining a low reaction temperature, the formation of the monosubstituted product is favored.

Chlorination_Mechanism HydroxyMesylate 4-Hydroxybutyl Methanesulfonate (MsO-(CH₂)₄-OH) Chlorosulfite Chlorosulfite Ester Intermediate HydroxyMesylate->Chlorosulfite Nucleophilic Attack on S SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite Product2 4-Chlorobutyl Methanesulfonate (MsO-(CH₂)₄-Cl) Chlorosulfite->Product2 Sₙ2 attack by Cl⁻ Byproducts SO₂ (g) + HCl (g) Chlorosulfite->Byproducts Decomposition

Caption: Mechanism of Chlorination using Thionyl Chloride.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and should be conducted by trained personnel in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1,4-Butanediol110-63-490.1210.81 g0.12
Methanesulfonyl Chloride124-63-0114.5511.45 g0.10
Triethylamine (TEA)121-44-8101.1912.14 g0.12
Thionyl Chloride7719-09-7118.9714.27 g0.12
Dichloromethane (DCM)75-09-284.93~300 mL-
Diethyl Ether60-29-774.12As needed-
Saturated NaHCO₃ solution--As needed-
Brine--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Part 1: Selective Monomesylation cluster_1 Part 2: Chlorination A 1. Dissolve 1,4-butanediol and TEA in DCM in a 3-neck flask under N₂. B 2. Cool the mixture to 0°C in an ice bath. A->B C 3. Add methanesulfonyl chloride dropwise over 1 hour, maintaining T < 5°C. B->C D 4. Stir at 0°C for 2 hours, then warm to room temperature and stir for 4 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with cold water and separate layers. E->F G 7. Wash organic layer with dilute HCl, sat. NaHCO₃, and brine. F->G H 8. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude 4-hydroxybutyl methanesulfonate. G->H I 9. Dissolve the crude alcohol from Part 1 in DCM under N₂. H->I Proceed with crude product J 10. Cool the solution to 0°C. I->J K 11. Add thionyl chloride dropwise. J->K L 12. Warm to room temperature and then reflux for 2-3 hours. K->L M 13. Monitor reaction completion by TLC. L->M N 14. Cool to room temperature and carefully remove excess SOCl₂ and solvent in vacuo. M->N O 15. Redissolve residue in diethyl ether. N->O P 16. Wash with cold water, sat. NaHCO₃, and brine. O->P Q 17. Dry over anhydrous MgSO₄, filter, and concentrate. P->Q R 18. Purify the crude product by vacuum distillation or column chromatography. Q->R

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Part 1: Synthesis of 4-Hydroxybutyl Methanesulfonate

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 1,4-butanediol (10.81 g, 0.12 mol) and anhydrous dichloromethane (DCM, 150 mL).

  • Add triethylamine (12.14 g, 0.12 mol) to the stirred solution.

  • Cool the flask to 0°C in an ice-water bath.

  • Add methanesulfonyl chloride (11.45 g, 0.10 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for another 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methanesulfonyl chloride is consumed.

  • Carefully quench the reaction by adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-hydroxybutyl methanesulfonate, which can be used in the next step without further purification.

Part 2: Synthesis of 4-Chlorobutyl Methanesulfonate

  • Dissolve the crude 4-hydroxybutyl methanesulfonate from the previous step in 150 mL of anhydrous DCM in a clean, dry flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (14.27 g, 0.12 mol) dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction should be equipped with a condenser leading to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl and SO₂ gases.

  • Monitor the reaction for the disappearance of the starting alcohol by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure. [3]8. Dissolve the oily residue in 150 mL of diethyl ether.

  • Wash the ether solution carefully with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: gas evolution), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude 4-chlorobutyl methanesulfonate by vacuum distillation or flash column chromatography on silica gel.

Safety and Handling

4.1. Reagent-Specific Hazards

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. [4][5][6]It reacts violently with water and nucleophiles in a strongly exothermic manner. [7]Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. [4][5]* Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). [3]It should be handled with extreme care in a well-ventilated fume hood, using appropriate PPE.

  • 1,4-Butanediol: May cause eye, skin, and respiratory tract irritation.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

4.2. General Safety Precautions

  • All operations should be performed in a well-ventilated chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

  • Use dry glassware and anhydrous solvents to prevent violent reactions with MsCl and SOCl₂.

  • Quenching of reactions should be done slowly and cautiously, especially when neutralizing acidic solutions with a base, due to potential gas evolution and exotherms.

Characterization and Quality Control

The identity and purity of the synthesized 4-chlorobutyl methanesulfonate should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR A triplet corresponding to the methylene group adjacent to the chlorine atom (Cl-CH₂-), a triplet for the methylene group next to the mesylate group (-O-CH₂-), and two multiplets for the two central methylene groups. A singlet for the methyl group of the mesylate. [8]
¹³C NMR Four distinct signals for the butyl chain carbons and one signal for the methyl carbon of the mesylate group. The chemical shifts will be influenced by the electronegative chlorine and oxygen atoms.
FT-IR Characteristic strong absorption bands for the S=O stretching of the sulfonate group (around 1350 and 1175 cm⁻¹). [9]C-Cl stretching vibration (around 700-600 cm⁻¹). Absence of a broad O-H stretching band (around 3300 cm⁻¹) indicates the completion of the chlorination step.
Mass Spectrometry The mass spectrum should show the molecular ion peak (or M+H, M+Na) corresponding to the molecular weight of 186.66 g/mol . [10][11]Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for fragments containing chlorine.
TLC A single spot with a distinct Rf value compared to the starting materials and intermediate.

Conclusion

The two-step synthesis of 4-chlorobutyl methanesulfonate from 1,4-butanediol presented in this guide provides a reliable and selective method for obtaining this valuable bifunctional intermediate. Careful control of reaction conditions, particularly stoichiometry and temperature, is paramount for achieving high yields of the desired monosubstituted products in each step. Adherence to strict safety protocols is essential when handling the hazardous reagents involved. The analytical methods outlined will ensure the structural confirmation and purity assessment of the final product, rendering it suitable for its intended applications in pharmaceutical and chemical synthesis.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Chlorobutyl methanesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). US3084186A - Preparation of alkyl sulfonates.
  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective Synthesis of 1,4-Butanediol via Hydrogenation of Succinic Acid with Supported Cu-Pd Alloy Nanoparticles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.3: Conversion of Alcohols to Alkyl Halides with SOCl₂ and PBr₃. Retrieved from [Link]

  • Bailey, W. F., et al. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters, 11(21), 5002-5005. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents. Retrieved from [Link]

  • YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-CHLOROBUTYL METHANESULFONATE. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MDPI. (2022, June 23). 1,4-Butanediol Selective Dehydration to 3-Butene-1-ol over Ca–Zr–Sn Composite Oxide Catalysts. Retrieved from [Link]

  • PubMed. (2017, October 31). Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]

  • PubMed. (2005, January 15). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Retrieved from [Link]

  • Sdfine. (n.d.). METHANESULPHONYL CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Monobromination of α, ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. Retrieved from [Link]

  • YouTube. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). KR101063772B1 - Method for preparing gamma butyrolactone from 1,4-butanediol.
  • Scilit. (2011, April 30). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • ACS Publications. (2006, February 10). Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate. Retrieved from [Link]

  • MDPI. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • OUCI. (n.d.). One-step synthesis of 1,4-butanediol from maleic anhydride by gas-phase selective hydrogenation over xRe/CuZnZr catalysts. Retrieved from [Link]

  • Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-diols from 1-alkenes and alkyl halides. Retrieved from [Link]

  • Scilit. (n.d.). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Reddit. (2024, December 4). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Potential Impurities in the Synthesis of 4-Chlorobutyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Chlorobutyl methanesulfonate is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutyl methanesulfonate is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this reagent is paramount, as impurities can carry through to the final drug product, potentially affecting its safety, efficacy, and stability. This in-depth technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of 4-chlorobutyl methanesulfonate. It delves into the common synthetic routes and dissects the mechanisms through which impurities are formed, offering field-proven insights into their control and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the highest quality of this critical building block.

Introduction to 4-Chlorobutyl Methanesulfonate

4-Chlorobutyl methanesulfonate, with the chemical formula C₅H₁₁ClO₃S, is an alkylating agent widely employed in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive mesylate leaving group and a terminal chloro group, makes it a versatile reagent for introducing a four-carbon chain into a molecule. This is particularly valuable in the synthesis of various pharmaceuticals, where it often serves as a key starting material or intermediate.

The stringent purity requirements for pharmaceutical intermediates necessitate a thorough understanding of the potential impurities that can be introduced during the synthesis of 4-chlorobutyl methanesulfonate. These impurities can originate from starting materials, side reactions, or degradation of the product itself. This guide will explore these potential pitfalls and provide a framework for their mitigation.

Common Synthetic Routes and Associated Impurities

The most prevalent method for synthesizing 4-chlorobutyl methanesulfonate involves the reaction of a C4 precursor with a methanesulfonyl source. Two primary routes are commonly utilized, each with its own distinct impurity profile.

Route A: Mesylation of 4-Chlorobutanol

This route involves the reaction of 4-chlorobutanol with methanesulfonyl chloride (MsCl) in the presence of a base, typically a tertiary amine like triethylamine (TEA) or pyridine.

Core Reaction: HO-(CH₂)₄-Cl + CH₃SO₂Cl --(Base)--> CH₃SO₂O-(CH₂)₄-Cl + Base·HCl

While seemingly straightforward, this reaction can give rise to several impurities.

  • Unreacted 4-Chlorobutanol: Incomplete reaction will result in the presence of residual 4-chlorobutanol in the final product.

  • Impurities in 4-Chlorobutanol: The synthesis of 4-chlorobutanol itself, often from tetrahydrofuran (THF) and hydrogen chloride (HCl), can introduce impurities.[3] These include:

    • Tetrahydrofuran (THF): Unreacted starting material from the 4-chlorobutanol synthesis.[3]

    • 1,4-Dichlorobutane: A common byproduct in the synthesis of 4-chlorobutanol, especially with excess HCl.[3]

  • Impurities in Methanesulfonyl Chloride: Methanesulfonyl chloride can contain impurities from its manufacturing process, such as methanesulfonic acid.[4]

  • Bis(4-chlorobutyl) ether: This impurity can form through the intermolecular etherification of two molecules of 4-chlorobutanol, particularly under acidic conditions or at elevated temperatures.[5][6][7][8] The base used in the mesylation step helps to minimize this side reaction.

  • Quaternization of Amine Base: If a tertiary amine like pyridine is used as the base, the highly reactive product, 4-chlorobutyl methanesulfonate, can alkylate the pyridine, forming a pyridinium salt.

  • Over-mesylation Products: While less common for a primary alcohol, the formation of dimesylate from any residual 1,4-butanediol in the starting 4-chlorobutanol is a possibility.

Route B: Ring Opening of Tetrahydrofuran

An alternative approach involves the direct reaction of tetrahydrofuran with methanesulfonyl chloride. This reaction is typically catalyzed by a Lewis acid.

Core Reaction: THF + CH₃SO₂Cl --(Catalyst)--> CH₃SO₂O-(CH₂)₄-Cl

This route avoids the separate synthesis of 4-chlorobutanol but presents its own set of potential impurities.

  • Unreacted Tetrahydrofuran: Incomplete reaction will lead to residual THF. THF can also contain impurities like 4-hydroxybutanal from storage.[9]

  • Impurities in Methanesulfonyl Chloride: As with Route A, impurities in the methanesulfonyl chloride can be carried into the final product.

  • Polymerization of THF: Lewis acid catalysts can promote the polymerization of THF, leading to poly-THF impurities.

  • Formation of 4,4'-Dichlorodibutyl Ether: This can be formed by the reaction of thionyl chloride with tetrahydrofuran.[5]

  • Formation of 4-chlorobutyl esters: The ring opening of THF with acid chlorides is a known method to produce 4-chlorobutyl esters.[10]

Genotoxic and Potentially Genotoxic Impurities

A critical consideration in pharmaceutical synthesis is the potential for the formation of genotoxic impurities (GTIs) or potentially genotoxic impurities (PGIs). Alkyl methanesulfonates, as a class, are known to be potential genotoxic agents.[11][12][13]

  • Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS): These are well-known PGIs that can be formed if methanol or ethanol are present as solvents or impurities during the synthesis, particularly in the presence of methanesulfonic acid or methanesulfonyl chloride.[11][12] Regulatory bodies like the European Medicines Agency (EMEA) and the Food and Drug Administration (FDA) have strict limits on the presence of such impurities in APIs.[11]

  • 1,4-Butanediol Dimethanesulfonate (Busulfan): If 1,4-butanediol is present as an impurity in the 4-chlorobutanol starting material, the reaction with methanesulfonyl chloride can lead to the formation of 1,4-butanediol dimethanesulfonate. This compound, also known as busulfan, is a known human carcinogen.[14]

Degradation Impurities

4-Chlorobutyl methanesulfonate can degrade under certain conditions, leading to the formation of new impurities.

  • Hydrolysis: In the presence of water, 4-chlorobutyl methanesulfonate can hydrolyze back to 4-chlorobutanol and methanesulfonic acid. The rate of hydrolysis can be influenced by pH and temperature.[15]

  • Intramolecular Cyclization: Under basic conditions, the molecule can undergo intramolecular cyclization to form tetrahydrofuran and the methanesulfonate anion.

Analytical Strategies for Impurity Profiling

A robust analytical strategy is essential for the identification and quantification of impurities in 4-chlorobutyl methanesulfonate. A combination of techniques is often employed.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for separating and identifying volatile impurities such as THF, 1,4-dichlorobutane, and bis(4-chlorobutyl) ether.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for the analysis of non-volatile impurities, including unreacted 4-chlorobutanol, methanesulfonic acid, and potential genotoxic impurities like MMS and EMS, often after derivatization.[11][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable structural information for the identification of unknown impurities.

  • Ion Chromatography: This technique can be used to quantify inorganic impurities such as chloride and methanesulfonate anions.

Control Strategies for Minimizing Impurities

A proactive approach to impurity control is crucial throughout the synthesis process.

  • Starting Material Qualification: Rigorous testing of all starting materials, including 4-chlorobutanol, methanesulfonyl chloride, and solvents, is the first line of defense.

  • Optimization of Reaction Conditions:

    • Stoichiometry: Precise control of the molar ratios of reactants can minimize unreacted starting materials.

    • Temperature: Maintaining the optimal reaction temperature can prevent the formation of temperature-sensitive byproducts.

    • Base Selection and Addition: In Route A, the choice of base and its controlled addition can prevent side reactions like ether formation and quaternization.

  • Purification Techniques:

    • Distillation: Fractional distillation under reduced pressure is often effective for removing volatile impurities.

    • Crystallization: If the product is a solid at a certain temperature, crystallization can be an effective purification method.

    • Chromatography: For high-purity requirements, column chromatography may be necessary.

  • Proper Storage: Storing 4-chlorobutyl methanesulfonate in a cool, dry, and inert atmosphere can prevent degradation.[1]

Visualization of Key Processes

Synthesis and Key Impurity Formation Pathways

G cluster_synthesis Synthesis of 4-Chlorobutyl Methanesulfonate cluster_impurities Potential Impurity Formation 4-Chlorobutanol 4-Chlorobutanol Product 4-Chlorobutyl Methanesulfonate 4-Chlorobutanol->Product Mesylation Unreacted_4CB Unreacted 4-Chlorobutanol 4-Chlorobutanol->Unreacted_4CB Bis_ether Bis(4-chlorobutyl) ether 4-Chlorobutanol->Bis_ether Self-condensation THF_Synthesis Synthesis from THF Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Product Quaternized_Base Quaternized Base Product->Quaternized_Base Alkylation Base Base Base->Product Busulfan 1,4-Butanediol Dimethanesulfonate (Busulfan) THF_Impurity Tetrahydrofuran 1_4_Butanediol_Impurity 1,4-Butanediol (impurity) 1_4_Butanediol_Impurity->Busulfan Dimesylation THF_Synthesis->THF_Impurity

Caption: Synthesis of 4-chlorobutyl methanesulfonate and major impurity pathways.

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage Start Starting Materials (4-Chlorobutanol, MsCl, Base) Reaction Mesylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Pure_Product Pure 4-Chlorobutyl Methanesulfonate Purification->Pure_Product QC_Testing Quality Control Testing Pure_Product->QC_Testing GC_MS GC-MS Analysis (Volatiles) QC_Testing->GC_MS HPLC_UV_MS HPLC-UV/MS Analysis (Non-volatiles, PGIs) QC_Testing->HPLC_UV_MS NMR NMR Spectroscopy (Structure Elucidation) QC_Testing->NMR

Sources

Protocols & Analytical Methods

Method

O-Alkylation of Phenols using 4-Chlorobutyl Methanesulfonate: A Detailed Technical Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the O-alkylation of phenols using the bifunctional reagent 4-chlorobutyl methanesulfonate. This process is a cornerstone in synthetic organic...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the O-alkylation of phenols using the bifunctional reagent 4-chlorobutyl methanesulfonate. This process is a cornerstone in synthetic organic chemistry, particularly in the fields of drug discovery and materials science, where the introduction of a 4-chlorobutoxy moiety can serve as a versatile handle for further molecular elaboration or as a key pharmacophoric element. This document is intended for researchers, scientists, and drug development professionals seeking to implement this specific transformation with a deep understanding of the underlying principles and practical considerations.

Theoretical Framework and Mechanistic Insights

The O-alkylation of phenols with 4-chlorobutyl methanesulfonate is a variation of the classic Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide ion, generated by the deprotonation of the parent phenol, acts as the nucleophile.[1][2] The electrophilic carbon of the alkylating agent is attacked by the phenoxide, leading to the formation of an aryl ether and the displacement of a leaving group.

A critical aspect of using 4-chlorobutyl methanesulfonate is the presence of two distinct leaving groups: a chloride and a methanesulfonate (mesylate) group. The success of a selective O-alkylation hinges on the differential reactivity of these two groups. The methanesulfonate group is a significantly better leaving group than the chloride ion.[3][4] This is attributed to the greater stability of the resulting mesylate anion, which can effectively delocalize the negative charge through resonance across its sulfonyl group. This disparity in leaving group ability is the linchpin for achieving selective alkylation at the carbon bearing the mesylate.

The reaction is typically carried out in the presence of a base to deprotonate the weakly acidic phenolic hydroxyl group. The choice of base is crucial for reaction efficiency and selectivity. While common bases like potassium carbonate can be effective, cesium carbonate has been shown to be particularly advantageous in many O-alkylation reactions, often leading to higher yields and milder reaction conditions.[5][6][7] The "cesium effect" is attributed to the high solubility of cesium salts in organic solvents and the increased nucleophilicity of the "naked" phenoxide anion.[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the O-alkylation of a generic phenol with 4-chlorobutyl methanesulfonate. It is imperative that all manipulations are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenol (or substituted phenol)Reagent Grade (≥99%)e.g., Sigma-Aldrich, Alfa AesarEnsure dryness before use.
4-Chlorobutyl MethanesulfonateSynthesis Grade (≥97%)e.g., Combi-Blocks, TCIHandle with care due to potential toxicity.
Cesium Carbonate (Cs₂CO₃)Anhydrous (≥99%)e.g., Acros Organics, StremStore in a desiccator.
Acetonitrile (CH₃CN)Anhydrous (≤50 ppm H₂O)e.g., Sigma-Aldrich, Fisher ScientificUse a freshly opened bottle or dry over molecular sieves.
Dichloromethane (DCM)ACS GradeVariousFor workup and extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFor workup.
Brine (Saturated NaCl Solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying the organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Hexanes and Ethyl AcetateHPLC GradeFor column chromatography.
Detailed Step-by-Step Protocol

Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the phenol (1.0 eq.).

  • Add anhydrous cesium carbonate (1.5 - 2.0 eq.).

  • Add anhydrous acetonitrile to form a stirrable suspension (approximately 5-10 mL per gram of phenol).

  • Begin stirring the suspension under a nitrogen atmosphere at room temperature.

Addition of Alkylating Agent:

  • In a separate, dry vial, dissolve 4-chlorobutyl methanesulfonate (1.1 - 1.2 eq.) in a minimal amount of anhydrous acetonitrile.

  • Using a syringe, add the solution of 4-chlorobutyl methanesulfonate dropwise to the stirring suspension of the phenol and cesium carbonate over 10-15 minutes.

Reaction Monitoring:

  • Heat the reaction mixture to a gentle reflux (approximately 82 °C for acetonitrile) and maintain this temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate. The product, being less polar than the starting phenol, will have a higher Rf value.

Workup Procedure:

  • Once the reaction is complete (typically indicated by the disappearance of the starting phenol on TLC, usually within 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the inorganic salts.

  • Rinse the flask and the filter cake with a small amount of dichloromethane.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

Purification:

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the crude product by column chromatography on silica gel. The eluent system will depend on the specific phenol used, but a gradient of ethyl acetate in hexanes is a good starting point.

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-chlorobutoxy-substituted phenol as the final product.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the O-alkylation of phenol as a model substrate.

ParameterValue/ConditionRationale
Stoichiometry
Phenol1.0 eq.Limiting reagent.
4-Chlorobutyl Methanesulfonate1.1 - 1.2 eq.A slight excess ensures complete consumption of the phenol.
Cesium Carbonate1.5 - 2.0 eq.An excess of base is required to effectively deprotonate the phenol and drive the reaction to completion.
Reaction Conditions
SolventAnhydrous AcetonitrileA polar aprotic solvent that solubilizes the reactants and facilitates the SN2 reaction.
TemperatureReflux (~82 °C)Provides sufficient thermal energy to overcome the activation barrier of the reaction.
Reaction Time4 - 12 hoursDependent on the reactivity of the specific phenol.
Workup & Purification
WorkupAqueous wash with NaHCO₃ and brineRemoves any remaining acidic impurities and salts.
PurificationColumn ChromatographyTo isolate the desired product from unreacted starting materials and byproducts.
Expected Yield >80%High yields are typically achievable under optimized conditions.

Visualization of the Process

Reaction Workflow Diagram

O_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification phenol Phenol flask Reaction Flask phenol->flask cs2co3 Cesium Carbonate cs2co3->flask solvent Anhydrous Acetonitrile solvent->flask addition Dropwise Addition alkylating_agent 4-Chlorobutyl Methanesulfonate alkylating_agent->addition reflux Reflux (82°C) addition->reflux filtration Filtration reflux->filtration extraction Aqueous Extraction filtration->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: Workflow for the O-alkylation of phenols with 4-chlorobutyl methanesulfonate.

Reaction Mechanism Diagram

Reaction_Mechanism phenol Ar-OH phenoxide Ar-O⁻ Cs⁺ phenol->phenoxide + Base base Cs₂CO₃ ts [Ar-O···(CH₂)₄-OMs]⁻ phenoxide->ts + Alkylating Agent alkylating_agent Cl-(CH₂)₄-OMs alkylating_agent->ts product Ar-O-(CH₂)₄-Cl ts->product byproduct CsOMs ts->byproduct

Caption: Simplified SN2 mechanism for the O-alkylation of a phenol.

Troubleshooting and Scientific Insights

IssuePotential CauseRecommended Solution
Low or No Reaction Incomplete deprotonation of the phenol.Ensure the base is anhydrous and used in sufficient excess. Consider a stronger base if necessary, but be mindful of potential side reactions.
Inactive alkylating agent.Verify the purity of the 4-chlorobutyl methanesulfonate.
Presence of water in the reaction.Use anhydrous solvents and reagents. Flame-dry glassware before use.
Formation of Byproducts C-Alkylation: The phenoxide ion can also act as a carbon nucleophile, leading to alkylation at the ortho and para positions of the aromatic ring.O-alkylation is generally favored under kinetic control and with polar aprotic solvents. Using a less coordinating cation (like cesium) can also favor O-alkylation.
Dialkylation: If the starting phenol has multiple hydroxyl groups, dialkylation can occur.Use a stoichiometric amount of the alkylating agent or employ a protecting group strategy.
Intramolecular Cyclization: The product, an aryl 4-chlorobutyl ether, can potentially undergo intramolecular cyclization to form a cyclic ether (e.g., a substituted tetrahydrofuran) under basic conditions.This is generally a slower process than the initial O-alkylation. If observed, consider using a milder base or shorter reaction times. High dilution conditions can also disfavor this intermolecular side reaction.[9]
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the eluent system for column chromatography. Consider derivatization of the unreacted phenol to facilitate separation.

Safety Precautions

4-Chlorobutyl Methanesulfonate:

  • Precautionary Statements:

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

    • Work in a well-ventilated fume hood.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Cesium Carbonate:

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Statements:

    • Handle in a fume hood and avoid generating dust.

    • Wear appropriate PPE.

General Precautions:

  • Acetonitrile is flammable and toxic.

  • Dichloromethane is a suspected carcinogen.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The O-alkylation of phenols using 4-chlorobutyl methanesulfonate is a robust and selective method for the synthesis of 4-chlorobutoxy-functionalized aromatic compounds. The key to this selectivity lies in the superior leaving group ability of the mesylate over the chloride. By employing a suitable base, such as cesium carbonate, and maintaining anhydrous conditions, high yields of the desired mono-alkylated product can be achieved. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the product in high purity. Adherence to strict safety protocols is paramount when handling the potentially hazardous reagents involved in this transformation. This guide provides a solid foundation for researchers to successfully implement and adapt this valuable synthetic methodology in their own research endeavors.

References

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 2023. [5][13]

  • Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. ResearchGate, 2011.

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate, 2022.

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI, 2022.

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI, 2025.

  • SAFETY DATA SHEET - Methanesulfonyl chloride. Fisher Scientific, 2026. [10]

  • The Williamson Ether Synthesis. Master Organic Chemistry, 2014. [1]

  • Technical Support Center: Optimizing Intramolecular Cyclization of (4-Chlorobutyl)benzene. BenchChem, 2025. [9]

  • Process for preparing 4-tert-butoxy-chlorobenzene. Google Patents, 2005.

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online, 2004.

  • Williamson ether synthesis. Wikipedia. [2]

  • 4-Chlorobutyryl chloride - SAFETY DATA SHEET. Fisher Scientific, 2009. [12]

  • Process for O-alkylation of phenolic compounds. Google Patents, 1994.

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. PMC, 2023.

  • Cesium Carbonate as an Efficient Base for Alkylation of 3-(1H-Imidazol-4-yl)pyridine. Organic Preparations and Procedures International, 2006. [6]

  • SAFETY DATA SHEET - Methanesulfonyl chloride. Merck Millipore, 2025. [11]

  • Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Royal Society of Chemistry, 2024.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 2023.

  • Comparative study of the leaving group ability of the 2-mesitylsulfonyl group. BenchChem, 2025. [14]

  • o‐Chlorination of phenols and phenol‐ethers using PIFA‐AlCl3 system as... ResearchGate, 2019.

  • Application Notes and Protocols: Dealkylation of Aryl Ethers Using Tetrabutylammonium Iodide in Combination with Boron Trichloride. BenchChem, 2025.

  • Rearrangment–Cyclization of Dialkyl(4-hydroxybut-2-ynyl)(3-phenylprop-2-enyl)ammonium Bromides in the Presence of Aqueous Alkali. ResearchGate, 2008.

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ACS Publications, 2002. [7]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [3]

  • Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl. BenchChem, 2025.

  • SAFETY DATA SHEET - Ethyl Acetate. MilliporeSigma, 2025.

  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal.

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal.

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC, 2018. [4]

  • One-Pot Alkylation–Sulfonylation of Diphenol. MDPI, 2025.

  • 9.5: Williamson ether synthesis. Chemistry LibreTexts, 2020.

  • SAFETY DATA SHEET - Methanesulfonic Acid. TCI Chemicals, 2025.

  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update, 2018.

  • Preparation method of tert-butyl ester. Google Patents, 2014.

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC, 2023.

  • Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar, 2022.

  • An In-depth Technical Guide to 1-Chloro-4-(4-chlorobutyl)benzene: Synthesis, Properties, and Potential Applications. BenchChem, 2025.

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Vespiary, 2002. [8]

  • Synthesis of substituted benzene rings I (video). Khan Academy.

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 4-Chlorobutyl Methanesulfonate Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Resolving chemoselectivity and purification bottlenecks when utilizing 4-chlorobutyl methanesulfonate (4-chlorobutyl mesylate) as a bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Resolving chemoselectivity and purification bottlenecks when utilizing 4-chlorobutyl methanesulfonate (4-chlorobutyl mesylate) as a bifunctional alkylating agent.

Part 1: The Core Challenge – Dual Reactivity Dynamics

4-Chlorobutyl methanesulfonate is a highly versatile, bifunctional electrophile used extensively in medicinal chemistry to install 4-chlorobutyl linkers or synthesize saturated heterocycles. The fundamental challenge in purifying its derivatives stems from its dual leaving groups: a highly reactive methanesulfonate (mesylate) and a moderately reactive chloride.

Understanding the thermodynamic and kinetic differences between these two sites is critical for predicting byproduct formation and designing self-validating purification workflows. The mesylate group is a superior leaving group due to the strong resonance stabilization of the resulting sulfonate anion [1].

Comparative Reactivity Profile
Leaving GroupConjugate Acid pKₐRelative Sₙ2 ReactivityPrimary Reaction PathwayTypical Byproducts & Purification Challenges
Methanesulfonate (-OMs) ~ -1.9High (Excellent LG)Intermolecular Nucleophilic SubstitutionMesylate salts, co-elution of unreacted starting material.
Chloride (-Cl) ~ -7.0Moderate (Good LG)Intramolecular Cyclization / Over-alkylationPyrrolidine derivatives, dialkylated impurities.

Part 2: Troubleshooting FAQs

FAQ 1: Why am I isolating pyrrolidine (cyclized) byproducts instead of my desired linear 4-chlorobutyl product?

Causality: This is a classic chemoselectivity issue driven by intramolecular kinetics. When reacting 4-chlorobutyl methanesulfonate with a primary amine, the initial intermolecular Sₙ2 displacement of the mesylate forms a secondary amine. This intermediate now possesses both a nucleophilic nitrogen and an electrophilic alkyl chloride separated by four carbons. Driven by the entropic favorability of 5-membered ring formation (5-exo-tet cyclization), the molecule rapidly undergoes an intramolecular Sₙ2 reaction to form an N-substituted pyrrolidine[2]. Solution:

  • Temperature Control: Keep the reaction strictly at or below room temperature (0°C to 20°C). The initial mesylate displacement is fast enough at low temperatures, whereas the secondary cyclization requires a higher activation energy.

  • Steric Hindrance: Use a bulkier base (e.g., N,N-diisopropylethylamine, DIPEA) to hinder the secondary amine's nucleophilicity.

FAQ 2: How do I separate the mono-alkylated product from unreacted 4-chlorobutyl methanesulfonate?

Causality: The mono-alkylated product often exhibits a very similar retention factor (Rf) to the unreacted 4-chlorobutyl methanesulfonate on standard silica gel, making traditional column chromatography inefficient. Solution: Utilize a nucleophilic polyamine scavenger resin (such as Tris(2-aminoethyl)amine polystyrene resin) [3]. The resin contains highly reactive primary amines that covalently bind to the unreacted electrophilic starting material. Because the impurity is now tethered to a macroscopic polymer bead, it can be entirely removed via simple vacuum filtration, bypassing the need for complex chromatography.

FAQ 3: My NMR shows contamination with methanesulfonic acid/mesylate salts. How do I remove them?

Causality: The displacement of the mesylate group generates methanesulfonic acid as a stoichiometric byproduct. In the presence of basic products (like amines) or basic reaction conditions, this forms highly polar, organic-soluble mesylate salts that streak on silica columns and contaminate the final isolate. Solution: Implement a rigorous basic aqueous workup. Washing the organic layer with saturated aqueous sodium carbonate (Na₂CO₃) or 1M NaOH ensures the mesylate remains in its anionic, water-soluble form while the desired amine product is deprotonated into its organic-soluble freebase form.

FAQ 4: How can I prevent dialkylation (displacement of both the mesylate and the chloride)?

Causality: If the nucleophile is highly reactive (e.g., a thiolate or an unhindered alkoxide) or used in large excess, it will sequentially displace the mesylate and then the chloride, yielding a symmetrically or asymmetrically dialkylated butane linker. Solution: Invert the stoichiometry. Use the 4-chlorobutyl methanesulfonate in slight excess (1.2 to 1.5 equivalents) relative to the nucleophile, and add the nucleophile dropwise to a dilute solution of the electrophile. Use the scavenger resin workflow (FAQ 2) to remove the excess electrophile post-reaction.

Part 3: Visualizing the Workflows

ReactionPathways SM Nucleophile + 4-Chlorobutyl Mesylate Mono Desired Product (Monoalkylated) SM->Mono Sₙ2 at Mesylate (Fast, Kinetically Favored) Cyclo Cyclized Byproduct (Pyrrolidine) Mono->Cyclo Intramolecular Sₙ2 at Chloride (Amine Nucleophiles) Di Dialkylated Byproduct (Over-reaction) Mono->Di Intermolecular Sₙ2 at Chloride (Excess Nucleophile)

Reaction pathways of 4-chlorobutyl methanesulfonate highlighting desired vs. byproduct formation.

Purification Reaction Crude Reaction Mixture (Product + Excess SM + Salts) Workup Basic Aqueous Workup (Removes Mesylate Salts) Reaction->Workup Scavenger Add Polyamine Scavenger Resin (Reacts with Excess Electrophile) Workup->Scavenger Filter Filtration (Removes Resin-Bound SM) Scavenger->Filter Silica Silica Gel Chromatography (Isolates Pure Product) Filter->Silica

Scavenger-assisted purification workflow to isolate monoalkylated products from unreacted electrophiles.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Monoalkylation of Amines

This protocol is designed to maximize the yield of the linear 4-chlorobutyl adduct while suppressing pyrrolidine cyclization.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the primary or secondary amine (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (5.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq). Stir for 5 minutes at 0°C (ice bath).

  • Electrophile Addition: Dissolve 4-chlorobutyl methanesulfonate (1.2 mmol, 1.2 eq) in 2.0 mL of the chosen solvent. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20°C). Monitor strictly via TLC or LC-MS. Do not apply heat, as this will trigger cyclization.

  • Quenching: Once the amine is fully consumed, quench the reaction with 5.0 mL of saturated aqueous NaHCO₃.

Protocol 2: Scavenger-Assisted Workup and Purification

This protocol utilizes covalent sequestration to remove the 0.2 eq of unreacted 4-chlorobutyl methanesulfonate without relying on difficult chromatographic separations.

  • Phase Separation: Transfer the quenched mixture from Protocol 1 to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).

  • Mesylate Removal: Wash the combined organic layers with 1M NaOH (10 mL) to ensure complete removal of methanesulfonic acid salts, followed by brine (10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and filter into a clean flask.

  • Scavenging: Add Tris(2-aminoethyl)amine (TAEA) polystyrene scavenger resin (approx. 0.6 mmol active loading, representing a 3-fold excess relative to the remaining electrophile) directly to the organic solution [3].

  • Sequestration: Agitate the suspension gently on an orbital shaker for 3-4 hours at room temperature. The resin will covalently bind all remaining 4-chlorobutyl methanesulfonate.

  • Filtration & Isolation: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed with a small amount of fresh DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the highly pure mono-alkylated 4-chlorobutyl product. (A short silica gel plug can be used if trace color impurities remain).

Part 5: References

  • Characteristics of the Sₙ1/Sₙ2 Reaction & Leaving Group Ability. Chemistry LibreTexts. Available at:[Link]

  • Selective Ring-Opening of N-Alkyl Pyrrolidines with Chloroformates to 4-Chlorobutyl Carbamates. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry (SCIRP). Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chlorobutyl Methanesulfonate Synthesis

Welcome to the Technical Support Center for the synthesis and handling of 4-Chlorobutyl methanesulfonate (also known as 4-chlorobutyl mesylate). This bifunctional molecule is a highly valuable electrophilic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 4-Chlorobutyl methanesulfonate (also known as 4-chlorobutyl mesylate). This bifunctional molecule is a highly valuable electrophilic intermediate used in the synthesis of active pharmaceutical ingredients (APIs) and complex polymers[1].

While the conversion of 4-chloro-1-butanol to its corresponding mesylate using methanesulfonyl chloride (MsCl) and a base is a fundamental organic transformation[2], it is deceptively prone to failure. Because the reaction is highly exothermic, poor temperature control leads to cascading side reactions. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure high-yield, reproducible syntheses.

Part 1: Troubleshooting Guide & Causality Analysis

Q: I am observing a massive loss of starting material, but my target mesylate yield is low. A highly volatile byproduct is suspected. What is happening?

A: You are experiencing base-catalyzed intramolecular cyclization. 4-Chloro-1-butanol contains both a nucleophilic hydroxyl group and an electrophilic chlorinated carbon. If the reaction temperature exceeds 10–15 °C, the base (e.g., triethylamine) facilitates a rapid intramolecular SN​2 reaction, closing the ring to form tetrahydrofuran (THF)[3].

  • The Causality: The activation energy for this intramolecular cyclization is higher than that of O-mesylation at 0 °C. However, as the temperature rises, the proximity effect of the intramolecular nucleophile completely outcompetes the intermolecular reaction with MsCl. Because THF is highly volatile (bp 66 °C), it is lost during rotary evaporation, resulting in an unexplained mass balance deficit.

Q: My GC-MS shows a significant impurity with a mass of 126 m/z. How is this forming, and how do I eliminate it?

A: The impurity is 1,4-dichlorobutane, formed via secondary nucleophilic substitution. During the mesylation process, one equivalent of chloride ion is generated for every equivalent of MsCl consumed[4]. The newly formed mesylate group (-OMs) is an exceptional leaving group. If the reaction is allowed to warm to room temperature (≥ 20 °C) before the triethylamine hydrochloride salts are washed away, the free chloride ions will act as nucleophiles and attack the mesylate via an SN​2 pathway, yielding 1,4-dichlorobutane.

  • The Fix: Maintain the reaction strictly between 0–5 °C and quench with ice-cold water immediately upon completion to dissolve and remove the chloride salts before the temperature rises.

Q: Why does my reaction turn dark brown and yield a tar-like substance when I add MsCl at room temperature?

A: You have triggered a thermal runaway. Methanesulfonylation is a highly exothermic process. Adding MsCl at room temperature without a dedicated cooling bath causes localized temperature spikes. This heat triggers the degradation of the amine base, polymerization of the starting material, and the rapid decomposition of the mesyl chloride into sulfur dioxide and polymeric byproducts. A successful mesylation should remain colorless to pale yellow with a clean white precipitate of amine hydrochloride.

Part 2: Quantitative Data & Reaction Pathways

To illustrate the critical nature of temperature control, the following table summarizes the typical product distribution of 4-chloro-1-butanol mesylation at varying internal temperatures.

Internal Reaction Temperature (°C)4-Chlorobutyl Mesylate Yield (%)THF Formation (Cyclization) (%)1,4-Dichlorobutane (Substitution) (%)Visual Indicator
0 – 5 °C > 92% < 2%< 1%Colorless liquid with white precipitate
15 – 20 °C 65%25%5%Pale yellow mixture
> 25 °C (No cooling) < 30%> 40%> 20%Dark brown mixture / Tar formation
Mechanistic Pathway Visualization

G Reactants 4-Chloro-1-butanol + MsCl + Et3N Product 4-Chlorobutyl methanesulfonate (Target) Reactants->Product 0-5 °C Kinetically Favored THF Tetrahydrofuran (THF) + Et3N·HCl Reactants->THF > 15 °C Intramolecular SN2 Dichlorobutane 1,4-Dichlorobutane + Et3N·HMsO Product->Dichlorobutane > 20 °C, Cl- Secondary SN2

Reaction pathways of 4-chloro-1-butanol mesylation highlighting temperature-dependent side reactions.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates In-Process Controls (IPCs) . These IPCs act as a self-validating system; if an IPC fails, the operator must halt and correct the condition before proceeding, guaranteeing the integrity of the final product.

Objective: Synthesize 4-chlorobutyl methanesulfonate at a 50 mmol scale.

Step 1: Preparation & Inertion

  • Action: Charge a flame-dried 250 mL 3-neck round-bottom flask with 4-chloro-1-butanol (5.43 g, 50 mmol) and anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (TEA) (7.59 g, 75 mmol, 1.5 eq).

  • IPC Validation: Perform a Karl Fischer (KF) titration on the DCM. Proceed only if water content is < 0.05% to prevent MsCl hydrolysis.

Step 2: Cryogenic Chilling

  • Action: Submerge the flask in an ice-brine bath. Insert an internal thermocouple directly into the reaction mixture.

  • IPC Validation: Do not proceed until the internal thermocouple reads strictly between 0 °C and 2 °C.

Step 3: Electrophile Dosing

  • Action: Dilute methanesulfonyl chloride (MsCl) (6.87 g, 60 mmol, 1.2 eq) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes.

  • IPC Validation: Monitor the internal temperature continuously. If the temperature exceeds 5 °C, immediately pause the addition. The mixture must remain colorless while a white precipitate (TEA·HCl) forms. If the solution turns yellow, your addition rate is too fast.

Step 4: Reaction Maturation & Verification

  • Action: Stir the mixture for 2 hours, maintaining the ice bath.

  • IPC Validation: Pull a 0.1 mL aliquot, quench in water/DCM, and run a TLC (Hexane:EtOAc 3:1, KMnO4​ stain). Proceed to workup only when the starting material spot ( Rf​≈0.2 ) has completely disappeared.

Step 5: Cold Quench & Workup

  • Action: While still in the ice bath, rapidly quench the reaction by adding 50 mL of ice-cold distilled water to dissolve the chloride salts. Separate the organic layer. Wash the organic layer with ice-cold 1M HCl (50 mL) to remove excess TEA, followed by cold saturated NaHCO3​ (50 mL) and cold brine (50 mL)[2].

  • IPC Validation: Check the pH of the aqueous layer after the HCl wash. It must be acidic (pH < 3) to validate the complete removal of the amine base. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the pure product.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use pyridine instead of triethylamine (TEA) to control the exotherm? A: While pyridine is a weaker base and can sometimes slow the initial reaction rate, it is notoriously difficult to remove during aqueous workup. Furthermore, at slightly elevated temperatures, pyridine can react with the alkyl chloride tail of your product to form unwanted pyridinium salts. TEA is highly preferred because its hydrochloride salt is easily washed away with mild, cold acidic aqueous solutions[2].

Q: How do I scale this protocol up safely to >1 kg? A: On scale-up, the surface-area-to-volume ratio of your reactor decreases significantly, making heat dissipation much harder. You cannot rely on a simple external cooling jacket. You must:

  • Pre-cool the MsCl/DCM feed solution.

  • Use a mass flow controller or dosing pump interlocked with the reactor's internal thermocouple (programmed to automatically halt dosing if Tinternal​>5 °C).

  • Ensure high-shear agitation to prevent localized hot spots where THF cyclization initiates.

References

  • Alcohol to Mesylate using MsCl, base Source: Organic Synthesis URL:[Link]

  • Tosylates And Mesylates Source: Master Organic Chemistry URL:[Link]

  • US4002646A - Process for making tetrahydrofurans Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: 4-Chlorobutyl Methanesulfonate Selectivity &amp; Troubleshooting

Welcome to the Technical Support Center for 4-chlorobutyl methanesulfonate (also known as 4-chlorobutyl mesylate). This bifunctional aliphatic electrophile is a critical building block in drug development and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-chlorobutyl methanesulfonate (also known as 4-chlorobutyl mesylate). This bifunctional aliphatic electrophile is a critical building block in drug development and materials science. Because it contains two leaving groups—a mesylate (-OMs) and a chloride (-Cl)—achieving high chemoselectivity during nucleophilic substitution requires precise control over reaction conditions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: Mechanistic Principles (The "Why")

To master the selectivity of 4-chlorobutyl methanesulfonate, one must understand the fundamental kinetics of leaving groups. The mesylate group is a significantly better leaving group than the chloride group. This is due to the resonance delocalization of the developing negative charge over the three highly electronegative oxygen atoms of the sulfonate group [1]. Consequently, the conjugate acid of the mesylate (methanesulfonic acid) has a much lower pKa (~ -1.9) compared to hydrochloric acid (~ -7.0 in water; however, in organic solvents, the bulky sulfonate anion is far more stable and less coordinating than the chloride anion).

Because the activation energy required to displace the mesylate is lower than that for the chloride, kinetic control (low temperatures, strict stoichiometry) allows for selective mono-substitution at the C1 position. Conversely, thermodynamic control (high temperatures, excess nucleophile) will drive the reaction to disubstitution at both C1 and C4.

ReactionPathway Substrate 4-Chlorobutyl Methanesulfonate (Contains -OMs and -Cl) Nu Nucleophile Addition (1.0 Equivalent) Substrate->Nu Path1 Kinetic Control (Low Temp, Polar Aprotic) Nu->Path1 Optimal Path2 Thermodynamic/Excess (High Temp, Excess Nu) Nu->Path2 Poor Control Prod1 Selective Substitution (Displaces -OMs only) Path1->Prod1 Prod2 Disubstitution (Displaces -OMs and -Cl) Path2->Prod2

Fig 1: Reaction pathway demonstrating kinetic vs. thermodynamic control for chemoselectivity.

Part 2: Troubleshooting Guides (FAQs)

Q: Why am I observing disubstitution (reaction at both the mesylate and chloride sites)? A: Disubstitution occurs when the reaction overcomes the activation energy barrier for the chloride displacement. This is typically caused by using an excess of the nucleophile (>1.05 equivalents) or running the reaction at elevated temperatures. Solution: Strictly limit the nucleophile to 1.0 equivalent. Run the reaction at 0°C to room temperature. Utilize a polar aprotic solvent (e.g., Acetonitrile or DMF) to enhance the nucleophilicity of your reagent, allowing the reaction to proceed rapidly at lower temperatures without activating the chloride.

Q: Why is my reaction yielding elimination byproducts (alkenes) instead of the desired substitution product? A: Elimination (E2 mechanism) competes with substitution (SN2) when the nucleophile is also a strong, hard base (e.g., alkoxides, unhindered primary amines, or hydroxide) . Solution: Apply Hard-Soft Acid-Base (HSAB) principles. Use softer nucleophiles (e.g., thiols, azides) which are highly polarizable and favor SN2 over E2. If your nucleophile requires deprotonation, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ ) rather than Sodium Hydride ( NaH ).

Q: How can I selectively react the chloride group instead of the mesylate? A: You cannot directly displace the chloride while leaving the mesylate intact, as the mesylate is inherently more reactive. Solution: You must perform a sequential reaction. First, displace the mesylate with your primary nucleophile under kinetic control. Then, to activate the remaining chloride for a second, different nucleophile, employ Finkelstein conditions (adding Sodium Iodide in Acetone). This converts the unreactive chloride into a highly reactive alkyl iodide, which can then be easily displaced.

Q: My reaction at the mesylate is incomplete even after 24 hours. What went wrong? A: The mesylate group is highly susceptible to hydrolysis if moisture is present in the reaction mixture, converting your starting material into 4-chloro-1-butanol. Solution: Ensure all solvents are strictly anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Part 3: Data Presentation

Leaving GroupConjugate Acid pKaRelative SN2 ReactivityRecommended Reaction TempPrimary Competing Reaction
Mesylate (-OMs) -1.9~100x (Baseline)0°C to 25°CHydrolysis (if wet)
Chloride (-Cl) -7.01x60°C to 80°CElimination (E2)

Table 1: Comparative reactivity profile of the leaving groups in 4-chlorobutyl methanesulfonate.

Part 4: Experimental Protocol: Selective Mono-Substitution

To ensure a self-validating system, this protocol utilizes low temperatures and a polar aprotic solvent to maximize chemoselectivity for the mesylate group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Ensure all solvents (e.g., Acetonitrile, CH3​CN ) are anhydrous to prevent premature hydrolysis of the mesylate.

  • Substrate Dissolution: Dissolve 4-chlorobutyl methanesulfonate (1.0 eq, 10 mmol) in 100 mL of anhydrous Acetonitrile to create a 0.1 M solution.

  • Base Addition (If required): Add a mild, non-nucleophilic base such as Potassium Carbonate ( K2​CO3​ , 1.5 eq) to the stirring solution.

  • Nucleophile Addition: Cool the reaction mixture to 0°C using an ice-water bath. Dissolve your nucleophile (exactly 1.0 eq, 10 mmol) in 20 mL of Acetonitrile and add it dropwise over 30 minutes using an addition funnel. Causality: Dropwise addition at 0°C prevents local concentration spikes and thermal runaways, ensuring the chloride remains unreacted.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC or LC-MS. The mesylate displacement typically completes within 2–4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous Ammonium Chloride ( NH4​Cl ). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Fig 2: Step-by-step experimental workflow for selective mono-substitution.

References

  • Title: 17.6 Reactions of Alcohols Source: Chemistry LibreTexts (Organic Chemistry - McMurry) URL: [Link]

Optimization

Technical Support Center: Removal of Unreacted 4-Chlorobutyl Methanesulfonate from Product

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-chlorobutyl methanesulfonate and need to ensure its complete removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-chlorobutyl methanesulfonate and need to ensure its complete removal from their final product. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification process.

Introduction to the Challenge

4-Chlorobutyl methanesulfonate is a bifunctional alkylating agent, possessing both a reactive mesylate leaving group and a primary alkyl chloride.[1] This dual reactivity makes it a versatile reagent in organic synthesis but also presents a significant challenge when it comes to its removal from a reaction mixture, particularly when the desired product has similar polarity. As a potential genotoxic impurity (PGI), stringent control and removal of residual 4-chlorobutyl methanesulfonate are critical in pharmaceutical development.[2][3][4][5]

This guide will equip you with the knowledge to select and optimize the most appropriate purification strategy for your specific product, ensuring its purity and safety.

Frequently Asked Questions (FAQs)

Q1: My product is co-eluting with 4-chlorobutyl methanesulfonate during flash chromatography. What can I do?

This is a common issue due to the moderate polarity of 4-chlorobutyl methanesulfonate. Here are several strategies to improve separation:

  • Optimize your solvent system: A thorough screen of different solvent systems is the first step. Small changes in solvent polarity or using a ternary mixture can significantly alter selectivity. Consider switching from a standard hexane/ethyl acetate system to one involving dichloromethane, methyl-tert-butyl ether (MTBE), or toluene to exploit different intermolecular interactions.

  • Consider a different stationary phase: If solvent optimization fails, switching from standard silica gel to a different stationary phase like alumina (basic or neutral) or a bonded phase (e.g., diol, cyano) can provide alternative separation mechanisms.[6]

  • Employ a chemical quench: Converting the unreacted 4-chlorobutyl methanesulfonate into a more polar or more easily separable species can be highly effective. This is discussed in detail in the "Chemical Quenching and Scavenging" section.

Q2: I'm concerned about the stability of my product during an aqueous workup designed to remove 4-chlorobutyl methanesulfonate. What are my options?

If your product is sensitive to acidic or basic conditions, or is highly water-soluble, a standard aqueous workup may not be suitable.[7] Consider these alternatives:

  • Use of scavenger resins: Solid-supported scavengers can react with and sequester the unreacted mesylate, which is then simply filtered off.[7] This avoids an aqueous workup altogether.

  • Carefully controlled pH: If a workup is unavoidable, maintain a neutral pH using a buffered aqueous solution (e.g., phosphate buffer).

  • Minimize contact time: Perform the extraction quickly and at a low temperature to reduce the risk of product degradation.

Q3: How can I confirm that all the 4-chlorobutyl methanesulfonate has been removed from my product?

Visual confirmation by TLC is often insufficient for regulatory purposes, especially for pharmaceutical intermediates. More sensitive analytical techniques are required:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for detecting and quantifying volatile impurities like 4-chlorobutyl methanesulfonate.[4][5][8]

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector: If the product is not amenable to GC, HPLC can be used. Since 4-chlorobutyl methanesulfonate lacks a strong UV chromophore, detection can be challenging. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) may be necessary. Alternatively, derivatization to introduce a UV-active moiety can be employed.[2]

Troubleshooting Guide: Method Selection

Choosing the right purification strategy is critical. The following decision tree can help guide your choice based on the properties of your product.

MethodSelection Decision Tree for Removal of 4-Chlorobutyl Methanesulfonate ProductProperties Product Properties AqueousStable Is the product stable to aqueous workup? ProductProperties->AqueousStable Chromatography Is the product easily separable by chromatography? AqueousStable->Chromatography Yes ScavengerResin Scavenger Resin AqueousStable->ScavengerResin No AqueousWorkup Aqueous Workup Chromatography->AqueousWorkup Yes OptimizedChromatography Optimized Chromatography Chromatography->OptimizedChromatography No, co-elution CombinedMethod Combined Method: Quench + Chromatography OptimizedChromatography->CombinedMethod

Caption: A decision tree to guide the selection of a purification method.

In-Depth Look at Purification Strategies
1. Liquid-Liquid Extraction (Aqueous Workup)

This is often the first method attempted due to its simplicity and cost-effectiveness.[7] The principle is to hydrolyze the unreacted 4-chlorobutyl methanesulfonate to the more water-soluble methanesulfonic acid and 4-chlorobutanol, which can then be extracted into an aqueous phase.

Mechanism of Hydrolysis:

4-Chlorobutyl methanesulfonate reacts with water, particularly under basic conditions, to hydrolyze the mesylate ester.

Protocol 1: Basic Aqueous Workup

  • Reaction Quenching: Once the primary reaction is complete, cool the reaction mixture to 0-5 °C.

  • Hydrolysis: Slowly add a cold, dilute aqueous base such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) solution. The hydrolysis is exothermic, so maintain the temperature below 20 °C.[7]

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.[9]

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine to remove residual water-soluble byproducts and inorganic salts.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Aqueous Workup:

Problem Cause Solution
Emulsion Formation Vigorous shaking; product acting as a surfactant.Gently invert the separatory funnel instead of shaking. Add a small amount of brine to break the emulsion.[11]
Product Loss to Aqueous Layer Product has significant water solubility.Saturate the aqueous layer with NaCl (salting out). Use a more non-polar extraction solvent. Consider an alternative method like scavenger resins.
Incomplete Removal of Mesylate Insufficient hydrolysis.Increase the amount of aqueous base or the reaction time for the quench. Ensure adequate mixing.
2. Flash Chromatography

When an aqueous workup is insufficient or unsuitable, flash chromatography is the next line of defense.[6]

Key Considerations for Method Development:

  • TLC Analysis: Before committing to a column, screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to achieve a ΔRf of at least 0.2 between your product and the 4-chlorobutyl methanesulfonate spot.

  • Solvent Selection: The polarity of 4-chlorobutyl methanesulfonate (LogP ≈ 0.98) suggests it will elute with moderately polar solvent mixtures.[12] Experiment with different solvent families to maximize selectivity.

Solvent System (v/v) Typical Application
Hexane/Ethyl AcetateGeneral purpose, good starting point.
Dichloromethane/MethanolFor more polar products.
Toluene/AcetoneCan offer different selectivity for aromatic products.

Protocol 2: Optimized Flash Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent, then adsorb it onto a small amount of silica gel (dry loading).[6] This often leads to better separation than direct liquid injection.

  • Column Packing: Properly pack a silica gel column with the chosen eluent.

  • Loading: Apply the dry-loaded sample to the top of the column.

  • Elution: Run the column using an isocratic or gradient elution as determined by your TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

3. Chemical Quenching and Scavenging

This strategy involves converting the unreacted 4-chlorobutyl methanesulfonate into a new compound with significantly different physical properties, making it easier to remove.

Mechanism of Quenching:

Nucleophilic reagents can be used to displace the mesylate group, forming a more polar or non-volatile derivative.

Quenching Chemical Quenching of 4-Chlorobutyl Methanesulfonate Mesylate 4-Chlorobutyl Methanesulfonate QuenchedProduct Quenched Product (More Polar/Easily Separable) Mesylate->QuenchedProduct + Nu⁻ Nucleophile Nucleophile (Nu⁻) (e.g., NH₃, R₂NH, SCN⁻) Byproduct MsO⁻ QuenchedProduct->Byproduct

Caption: General scheme for quenching unreacted mesylate.

Protocol 3: Amine Quench

A simple and effective method is to add a nucleophilic amine to the reaction mixture.

  • Amine Addition: After the primary reaction is complete, add an excess (2-3 equivalents) of a simple amine like ammonia (as an aqueous solution) or diethylamine.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting mesylate by TLC or GC.

  • Workup: The resulting sulfonamide is typically more polar and can be easily removed by an acidic aqueous wash (if a basic amine was used) followed by standard extraction or by chromatography.

Scavenger Resins:

For a non-extractive approach, solid-supported scavengers are ideal.

  • Amine-functionalized resins (e.g., Tris(2-aminoethyl)amine on polystyrene): These resins react with the mesylate, which is then removed by simple filtration.[7]

Analytical Verification of Removal

Confirming the absence of 4-chlorobutyl methanesulfonate is a critical final step.

Protocol 4: GC-MS Analysis for Residual 4-Chlorobutyl Methanesulfonate

This protocol provides a general starting point for method development.

  • Instrumentation and Materials:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Helium carrier gas.

    • Sample: Final product dissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Standard: A certified reference standard of 4-chlorobutyl methanesulfonate.

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MSD Transfer Line: 280 °C

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of 4-chlorobutyl methanesulfonate.

  • Sample Preparation:

    • Prepare a stock solution of the 4-chlorobutyl methanesulfonate standard.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Accurately weigh the final product and dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).

  • Analysis and Quantification:

    • Inject the standards to establish the calibration curve.

    • Inject the sample solution.

    • Integrate the peak corresponding to 4-chlorobutyl methanesulfonate in the sample chromatogram and quantify its concentration using the calibration curve.

Conclusion

The removal of unreacted 4-chlorobutyl methanesulfonate requires a systematic approach, starting with an understanding of the product's properties and the potential purification challenges. By leveraging a combination of aqueous workups, optimized chromatography, and chemical quenching strategies, researchers can effectively remove this impurity. Rigorous analytical verification by sensitive methods like GC-MS is essential to ensure the final product meets the required purity and safety standards.

References

  • Pharmaffiliates. (n.d.). 4-Chlorobutyl methanesulfonate. Retrieved from [Link]

  • GSRS. (n.d.). 4-CHLOROBUTYL METHANESULFONATE. Retrieved from [Link]

  • Li, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. Retrieved from [Link]

  • Reddit. (2018). Mesyl chloride - practical considerations. r/chemistry. Retrieved from [Link]

  • Kakadiya, J., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. Analytical Chemistry Insights. Retrieved from [Link]

  • Eivazi, P. (2002). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. UNLV Theses, Dissertations, Professional Papers, and Capstones. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • Ramakrishna, K., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Retrieved from [Link]

  • Nalavade, A. K., et al. (2015). Genotoxic impurity method development and validation by GCMS for the analysis of methyl methane sulfonate (MMS) in Zidovudine. Trade Science Inc. Retrieved from [Link]

  • Organic Process Research & Development. (2003). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]

  • ResearchGate. (2017). Method development for analysis of linear and branched alkyl benzene sulfonates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butanol, 4-chloro-, 1-methanesulfonate. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Berry Group. (n.d.). Generating and Quenching Reactive Gases. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Journal of Pesticide Science. (2022). Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

Sources

Troubleshooting

Impact of solvent choice on 4-Chlorobutyl methanesulfonate reactivity

Welcome to the technical support resource for 4-Chlorobutyl methanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Chlorobutyl methanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile bifunctional reagent. The reactivity of 4-Chlorobutyl methanesulfonate is profoundly influenced by the choice of solvent, which governs reaction rates, product selectivity, and the emergence of side products. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are successful, predictable, and efficient.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. Each answer delves into the underlying chemical principles, providing not just a solution, but a rationale.

Question 1: My substitution reaction is extremely slow or has stalled. I've confirmed my nucleophile is active. Could my solvent be the issue?

Answer: Absolutely. This is one of the most common issues encountered and it almost always points to the use of a polar protic solvent when a polar aprotic solvent is required.

  • The Underlying Cause: 4-Chlorobutyl methanesulfonate is a primary alkyl sulfonate. Its substitution reactions overwhelmingly proceed via an Sₙ2 mechanism.[1][2] The rate of an Sₙ2 reaction is critically dependent on the nucleophile's ability to attack the electrophilic carbon. Polar protic solvents, such as water, methanol, and ethanol, possess acidic protons (-OH, -NH). These protons form a "cage" of hydrogen bonds around the nucleophile, solvating it and effectively blunting its reactivity.[3][4] This stabilization of the nucleophile increases the activation energy required for the reaction to proceed.

  • The Solution: Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) lack acidic protons.[5] They effectively dissolve the nucleophile's salt but only solvate the cation (e.g., Na⁺, K⁺). This leaves the anion "naked" and highly reactive, dramatically accelerating the rate of Sₙ2 substitution.[4][6] For example, the rate of an Sₙ2 reaction can increase by a factor of thousands when switching from methanol to DMSO.[3][7]

  • Experimental Protocol:

    • Ensure your starting material and glassware are thoroughly dry. Water is a protic solvent that can impede the reaction.

    • Dissolve your nucleophile (e.g., sodium azide, potassium cyanide) in anhydrous DMF or DMSO.

    • To this solution, add 4-Chlorobutyl methanesulfonate (1.0 equivalent) dropwise at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. You should observe a significant rate enhancement compared to reactions run in protic media.

Question 2: I'm observing a significant amount of an alkene byproduct, suggesting elimination is competing with my desired substitution. How can I suppress this?

Answer: The formation of but-3-en-1-yl chloride is a classic indicator of a competing E2 elimination pathway. This is favored by strong, sterically hindered bases and can be influenced by solvent and temperature.

  • The Underlying Cause: While the substrate is primary, which generally disfavors elimination, a strong and/or bulky base can preferentially abstract a proton from the β-carbon, leading to E2 elimination.[8]

    • Base Strength: If your "nucleophile" is also a strong base (e.g., alkoxides like t-butoxide, hydroxides), the E2 pathway becomes more competitive.

    • Solvent Choice: Polar aprotic solvents, which enhance nucleophilicity, also enhance basicity. While excellent for Sₙ2, they can also accelerate E2 if the nucleophile is sufficiently basic.[2]

    • Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, which is entropically favored.

  • The Solution:

    • Assess Your Nucleophile: If possible, switch to a less basic nucleophile. For example, use sodium azide (N₃⁻) or sodium cyanide (CN⁻), which are excellent nucleophiles but relatively weak bases.

    • Lower the Temperature: Running the reaction at 0 °C or even lower can significantly suppress the competing E2 pathway.

    • Solvent Modification: While polar aprotic solvents are generally preferred, if E2 is a major issue with a strong base, using a polar protic solvent can sometimes help by solvating and slightly attenuating the base's strength, though this will also slow down the desired Sₙ2 reaction. This is a trade-off that must be optimized.

  • Troubleshooting Workflow:

    G start Observing Alkene Byproduct? q1 Is your Nucleophile a Strong, Hindered Base? (e.g., t-BuOK) start->q1 s1 Switch to a non-basic or weaker base nucleophile (e.g., N3-, CN-, RS-) q1->s1  Yes s2 Lower Reaction Temperature (e.g., to 0 °C) q1->s2  No, but still  observing E2 s1->s2 s3 Consider a less polar or protic solvent as a last resort (trade-off) s2->s3

    Caption: Decision workflow for minimizing E2 elimination.

Question 3: My reaction is generating an unexpected ether product, 4-chloro-1-methoxybutane, when using methanol as a solvent. What is happening?

Answer: You are observing a solvolysis reaction, where the solvent itself is acting as the nucleophile.

  • The Underlying Cause: Methanol is a weak nucleophile. In the case of a primary substrate like 4-Chlorobutyl methanesulfonate, direct Sₙ2 attack by the solvent is typically slow. However, over long reaction times or at elevated temperatures, this pathway can become significant. The methanesulfonate group is an excellent leaving group, making the α-carbon susceptible to attack even by weak nucleophiles.

  • The Solution: Avoid using nucleophilic solvents (like alcohols or water) unless solvolysis is the intended reaction. If you must use an alcohol as a solvent for solubility reasons, be prepared for this side reaction to occur. The best course of action is to use a non-nucleophilic solvent.

  • Recommended Non-Nucleophilic Solvents:

    • Polar Aprotic: DMF, DMSO, Acetonitrile

    • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane

    • Chlorinated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[9]

    • Hydrocarbons: Toluene, Heptane (generally for non-polar reactants)

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the reactivity of 4-Chlorobutyl methanesulfonate.

Question 4: Which functional group on 4-Chlorobutyl methanesulfonate is more reactive, the chloride or the methanesulfonate?

Answer: The methanesulfonate (mesylate) group is significantly more reactive. The methanesulfonate anion (CH₃SO₃⁻) is a much weaker base and therefore a much better leaving group than the chloride anion (Cl⁻). Its negative charge is delocalized over three oxygen atoms, making it very stable upon departure. For nucleophilic substitution, you can expect the reaction to occur selectively at the carbon bearing the mesylate group.

Question 5: How does solvent polarity (protic vs. aprotic) fundamentally alter the mechanism of reaction for this substrate?

Answer: For a primary alkyl sulfonate, the mechanism is almost exclusively Sₙ2. The solvent doesn't change the mechanism from Sₙ2 to Sₙ1, because a primary carbocation is too unstable to form.[1] Instead, the solvent's role is to modulate the rate and efficiency of the Sₙ2 reaction and influence the competition with the E2 pathway.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents hinder Sₙ2 reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that must be stripped away for the nucleophile to attack the substrate. This increases the activation energy.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents accelerate Sₙ2 reactions. They solvate the counter-cation but leave the nucleophilic anion relatively unsolvated, or "naked," making it much more reactive and free to attack the substrate.[3][6]

The diagram below illustrates this fundamental difference.

Caption: How protic vs. aprotic solvents interact with nucleophiles.

Question 6: What is the expected reactivity pattern of 4-Chlorobutyl methanesulfonate under different solvent and nucleophile conditions?

Answer: The reactivity can be summarized based on the interplay between the substrate (primary), the nucleophile/base strength, and the solvent class. The following table provides a general guide for predicting the major reaction pathway.

Nucleophile/Base Type Polar Protic Solvent (e.g., Ethanol) Polar Aprotic Solvent (e.g., DMF, DMSO) Non-Polar Solvent (e.g., Toluene)
Strong Nucleophile, Weak Base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)Slow Sₙ2Fast Sₙ2 (Optimal) Very Slow / Insoluble
Strong, Unhindered Base (e.g., HO⁻, MeO⁻, EtO⁻)Sₙ2, some E2Fast Sₙ2, significant E2 competitionVery Slow / Insoluble
Strong, Hindered Base (e.g., t-BuO⁻)Sₙ2 and E2E2 Dominant E2 favored, may have solubility issues
Weak Nucleophile, Weak Base (e.g., H₂O, ROH)Very Slow Sₙ2 (Solvolysis)Extremely Slow ReactionNo Reaction

References

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Available at: [Link]

  • Llewellyn, G., et al. (2015). Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. ResearchGate. Available at: [Link]

  • Novatia, LLC. (2010). A Study of the Dynamics of Sulfonate Ester Formation and Degradation. Available at: [Link]

  • ChemRxiv. (Preprint). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. Available at: [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]

  • Miller, J., & Parker, A. J. (1961). Nucleophilicity in Dimethylsulfoxide. University of California, Riverside.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. International Journal of Molecular Sciences. Available at: [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Fiveable. (2025). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Available at: [Link]

  • Chemistry university. (2021). Solvent effects for SN2, SN1, E2, and E1. YouTube. Available at: [Link]

  • Wax Studios. Protic Vs Aprotic Solvents. Available at: [Link]

  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Chlorobutyl Methanesulfonate vs. 4-Bromobutyl Methanesulfonate in Alkylation: A Chemoselectivity Guide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Bifunctional alkylating agents are indispensable buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Bifunctional alkylating agents are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the construction of complex nitrogen-containing heterocycles, spirocycles, and extended linker systems. Among these, 4-chlorobutyl methanesulfonate (4-CBMS) and 4-bromobutyl methanesulfonate (4-BBMS) represent two highly utilized, yet mechanistically distinct, four-carbon homologating reagents.

While both molecules feature a highly reactive mesylate ( -OMs ) leaving group, the variance in their terminal halogen—chloride versus bromide—dictates their synthetic utility. This guide provides an objective, data-driven comparison of their reactivity profiles, elucidating the causality behind leaving group dynamics, and offers self-validating experimental protocols for both chemoselective stepwise alkylation and one-pot double alkylation.

Mechanistic Causality: Leaving Group Dynamics

The selection between 4-CBMS and 4-BBMS hinges entirely on the concept of differential leaving group ability in bimolecular nucleophilic substitution ( SN​2 ) reactions.

Leaving group ability correlates with the stability of the departing anion, which is inversely related to its basicity . The mesylate anion ( CH3​SO3−​ ) is an exceptional leaving group due to resonance stabilization of the negative charge across three oxygen atoms. Among the halides, bromide ( Br− ) is a significantly better leaving group than chloride ( Cl− ) due to its larger atomic radius, which allows for greater polarizability and charge dispersal .

  • 4-CBMS (High Differential Reactivity): The mesylate group is vastly more reactive than the terminal chloride. This massive kinetic gap allows a nucleophile to selectively displace the mesylate at ambient to mild temperatures (25–50 °C), leaving the alkyl chloride completely intact for subsequent, distinct functionalization .

  • 4-BBMS (Low Differential Reactivity): Both the mesylate and the bromide are excellent leaving groups. While the mesylate will generally react first, the transient bromo-intermediate is highly reactive. This often leads to rapid secondary alkylation or unwanted oligomerization if stepwise synthesis is attempted. Therefore, 4-BBMS is strictly preferred for one-pot cyclizations or symmetrical double alkylations.

Quantitative Reactivity Comparison

The following table summarizes the performance metrics and kinetic behaviors of both reagents under standard SN​2 conditions (e.g., using a secondary amine nucleophile in polar aprotic solvent).

Parameter4-Chlorobutyl methanesulfonate (4-CBMS)4-Bromobutyl methanesulfonate (4-BBMS)
Structure MsO-(CH2​)4​-Cl MsO-(CH2​)4​-Br
Primary Leaving Group Mesylate ( -OMs )Mesylate ( -OMs )
Secondary Leaving Group Chloride ( -Cl )Bromide ( -Br )
Relative SN​2 Rate Ratio ( OMs:Halide ) >100:1 (Highly Chemoselective) ≈3:1 (Poorly Chemoselective)
Risk of Over-alkylation Low (Stable intermediate)High (Requires strict stoichiometry/dilution)
Optimal Application Asymmetric linker synthesis (e.g., Buspirone, Aripiprazole analogs)Symmetrical double alkylation, Spirocycle formation
Activation Requirement Step 2 requires Finkelstein catalysis ( NaI ) or elevated heatNo activation required; proceeds spontaneously

Workflow Visualizations

To conceptualize the strategic deployment of these reagents, the following logic diagrams illustrate their respective reaction pathways.

G A Nucleophile 1 (Nu1) C Step 1: Chemoselective Alkylation (Mild Base, 25-50°C) A->C B 4-CBMS (Mesylate + Chloride) B->C D Stable Intermediate: Nu1-(CH2)4-Cl C->D -OMs leaves E Step 2: Finkelstein Activation (NaI, Heat) + Nu2 D->E F Final Asymmetric Product: Nu1-(CH2)4-Nu2 E->F -Cl leaves

Fig 1: Chemoselective stepwise alkylation workflow utilizing 4-CBMS.

G A Bis-Nucleophile or Primary Amine C One-Pot Double Alkylation (Strong Base, 80-100°C) A->C B 4-BBMS (Mesylate + Bromide) B->C D Transient Intermediate (Highly Reactive) C->D -OMs leaves E Final Cyclic Product (e.g., Spirocycle/Piperidine) D->E -Br leaves (Rapid)

Fig 2: One-pot double alkylation or cyclization workflow utilizing 4-BBMS.

Experimental Methodologies

The following protocols are designed as self-validating systems. By monitoring specific checkpoints, the researcher can confirm the mechanistic fidelity of the reaction in real-time.

Protocol A: Chemoselective Stepwise Alkylation using 4-CBMS

Objective: Synthesize an asymmetric N,N′ -disubstituted butane linker (e.g., aripiprazole precursor model).

Phase 1: Monoalkylation (Displacement of Mesylate)

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve Nucleophile 1 (e.g., 1-(2,3-dichlorophenyl)piperazine, 1.0 equiv) in anhydrous Acetonitrile ( 0.2 M ).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv). Causality: A mild, insoluble inorganic base acts as an acid scavenger without acting as a competing nucleophile.

  • Reagent Addition: Dropwise add 4-chlorobutyl methanesulfonate (1.05 equiv) at room temperature.

  • Reaction & Validation: Stir at 40 °C for 4-6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The complete consumption of the piperazine starting material, coupled with the appearance of a single new spot (the 4-chlorobutyl intermediate), validates that the chloride has not reacted. If a highly polar baseline spot appears, over-alkylation is occurring (usually due to excessive heat).

  • Workup: Filter the inorganic salts, concentrate under reduced pressure, and isolate the intermediate via flash chromatography.

Phase 2: Finkelstein-Activated Secondary Alkylation

  • Preparation: Dissolve the isolated 4-chlorobutyl intermediate (1.0 equiv) and Nucleophile 2 (e.g., a quinolinone derivative, 1.1 equiv) in anhydrous DMF ( 0.1 M ).

  • Activation: Add Sodium Iodide ( NaI , 0.2 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: The NaI acts as a catalytic Finkelstein reagent, transiently converting the poor chloride leaving group into a highly reactive iodide in situ, thereby lowering the activation energy for the second SN​2 attack .

  • Reaction: Heat to 90 °C for 12 hours. Quench with water and extract with Ethyl Acetate.

Protocol B: One-Pot Cycloalkylation using 4-BBMS

Objective: Synthesize an N -alkyl pyrrolidine/piperidine ring via double alkylation of a primary amine.

  • Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous DMF.

    • Critical Causality: The concentration must be kept strictly at or below 0.05 M (High Dilution Principle). High dilution exponentially favors intramolecular cyclization (forming the ring) over intermolecular reaction (forming linear oligomers/polymers).

  • Base Addition: Add Triethylamine ( Et3​N , 3.0 equiv) to neutralize the two equivalents of acid ( MsOH and HBr ) that will be generated.

  • Reagent Addition: Add 4-bromobutyl methanesulfonate (1.0 equiv) slowly at 0 °C to prevent uncontrolled exothermic oligomerization.

  • Reaction & Validation: Warm to 80 °C and stir for 8 hours.

    • Self-Validation Checkpoint: LC-MS analysis should show the mass of the desired cyclized product ( [M+H]+ ) without the presence of the intermediate bromo-adduct ( [M+H+79/81]+ ). The absence of the brominated intermediate confirms that the second intramolecular alkylation is kinetically rapid, as expected for 4-BBMS.

  • Workup: Dilute with saturated aqueous NaHCO3​ , extract with Dichloromethane, and purify via acid-base extraction.

Conclusion

The choice between 4-chlorobutyl methanesulfonate and 4-bromobutyl methanesulfonate is not merely a matter of availability, but a strict mechanistic decision. 4-CBMS is the premier choice for complex, multi-step API synthesis where chemoselectivity is paramount, allowing chemists to "park" a latent electrophile (the chloride) for later activation. Conversely, 4-BBMS is a high-energy, dual-threat electrophile optimized for rapid, symmetrical double-alkylations and the construction of saturated heterocycles under high-dilution conditions.

References

  • 7.4: Leaving Groups - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Leaving group - Wikipedia. Wikipedia. Available at: [Link]

  • US3976776A - Tranquilizer process employing N-(heteroarcyclic)piperazinylalkylazaspiroalkanediones.Google Patents.
Comparative

Purity assessment of synthesized 4-Chlorobutyl methanesulfonate by HPLC

As a Senior Application Scientist, I frequently encounter the analytical blind spots inherent in conventional chromatography. When assessing the purity of synthesized 4-Chlorobutyl methanesulfonate (4-CBMS) —a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical blind spots inherent in conventional chromatography. When assessing the purity of synthesized 4-Chlorobutyl methanesulfonate (4-CBMS) —a critical bifunctional intermediate used in the synthesis of APIs like buspirone[1]—we face a significant analytical dilemma.

Because 4-CBMS is an alkyl mesylate, it carries the structural alert of a potential genotoxic impurity (PGI), meaning its purity and trace presence must be rigorously controlled[2]. However, alkyl mesylates lack a conjugated π -electron system, rendering them practically invisible to standard UV detectors at typical wavelengths[3].

To overcome this, we must shift from default methodologies to purpose-built analytical strategies. This guide objectively compares the two most robust approaches for 4-CBMS purity assessment: Pre-column Derivatization HPLC-UV and Direct Injection HPLC-CAD (Charged Aerosol Detection) .

The Analytical Decision Workflow

The choice between derivatization and direct detection hinges on your laboratory's hardware capabilities and sample throughput requirements. The logical workflow for this decision is mapped below.

Workflow cluster_UV Method A: Derivatization HPLC-UV cluster_CAD Method B: Direct HPLC-CAD A Synthesized 4-CBMS (No UV Chromophore) Decision Select Analytical Strategy A->Decision B1 Nucleophilic Substitution (Dithiocarbamate) Decision->B1 Introduce Chromophore B2 Direct Dissolution (Acetonitrile) Decision->B2 Universal Detection C1 HPLC-UV Analysis (λ = 254 nm) B1->C1 C2 HPLC-CAD Analysis (Aerosol Charging) B2->C2

Analytical decision workflow for the purity assessment of non-chromophoric 4-CBMS.

Methodology 1: Pre-Column Derivatization HPLC-UV

The Causality: Since 4-CBMS cannot absorb UV light, we must chemically graft a chromophore onto the molecule. By reacting the sample with a dithiocarbamate reagent (e.g., sodium dibenzyldithiocarbamate), the methanesulfonate leaving group is displaced via an SN​2 nucleophilic substitution mechanism. The resulting dithiocarbamate ester strongly absorbs UV light at ~254 nm, allowing for highly sensitive quantification[3][4].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM solution of sodium dibenzyldithiocarbamate in a water/acetonitrile mixture. Adjust the pH strictly to 7.5 using dilute NaOH.

    • Causality: pH control is critical. Acidic conditions will degrade the dithiocarbamate reagent, while highly basic conditions will cause premature hydrolysis of the 4-CBMS mesylate group before substitution can occur[4].

  • Derivatization Reaction: Mix 1.0 mL of the synthesized 4-CBMS sample (dissolved in acetonitrile) with 2.0 mL of the derivatization reagent in a tightly sealed vial.

  • Incubation: Heat the mixture in a water bath at 80°C for exactly 2 hours to drive the SN​2 reaction to completion[3].

  • Quenching: Immediately transfer the vial to an ice bath to arrest the reaction. Filter the solution through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 column (150 mm × 4.6 mm, 3.5 µm). Elute using a gradient of Water and Acetonitrile. Detect the derivative at 254 nm.

Methodology 2: Direct Injection HPLC-CAD

The Causality: Charged Aerosol Detection (CAD) bypasses the need for optical properties entirely. It is a mass-sensitive, universal detector. The column effluent is nebulized, the solvent is evaporated, and the residual 4-CBMS particles collide with a secondary stream of ionized nitrogen. The charge transferred to the particles is measured by an electrometer, producing a signal directly proportional to the analyte's mass[5]. This allows for a direct "dissolve-and-inject" approach[6].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the synthesized 4-CBMS directly in HPLC-grade acetonitrile to a target concentration of 1.0 mg/mL.

    • Causality: Avoiding complex sample prep minimizes the risk of analyte degradation and volumetric errors, preserving the integrity of the purity assay[6].

  • Mobile Phase Selection: Prepare Mobile Phase A (0.1% Formic acid in MS-grade Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Causality: CAD requires strictly volatile mobile phases. Non-volatile buffers (like phosphates) will fail to evaporate, precipitating in the detector and causing massive background noise[7].

  • Chromatographic Separation: Inject 5 µL onto a C18 or mixed-mode column.

  • CAD Parameter Optimization: Set the CAD evaporation temperature to 35°C.

    • Causality: 4-CBMS is a semi-volatile compound. If the evaporation temperature is set too high (e.g., >50°C), the analyte will volatilize alongside the mobile phase, drastically reducing the signal-to-noise ratio and causing false-low purity readings[7].

Comparative Performance Data

To objectively evaluate these methods, we must look at their operational and analytical metrics side-by-side.

Performance MetricMethod A: Derivatization HPLC-UVMethod B: Direct HPLC-CAD
Sample Preparation Time ~2.5 hours (Reaction + Cooling)< 15 minutes (Direct Dissolution)
Detection Mechanism Optical (Absorbance at 254 nm)Mass-sensitive (Aerosol Charging)
Analytical Sensitivity (LOD) ~0.03 µg/mL (Highly sensitive)~0.05 - 0.1 µg/mL
Linearity Fit Linear ( R2>0.999 )Quadratic / Log-Log ( R2>0.995 )
Matrix Interference Low (Reaction is highly specific)Moderate (Co-eluting peaks alter charge)
Equipment Cost Low (Standard UV detector)Moderate-High (Requires CAD module)

Establishing a Self-Validating System

Trustworthiness in analytical chemistry requires that the method proves its own validity during every run. Do not accept data without the following self-validating checks integrated into your sequence:

For the HPLC-UV (Derivatization) System:

  • Internal Standard (IS) Tracking: Because derivatization reactions rarely achieve 100.0% yield, you must spike the sample with an internal standard (e.g., propyl methanesulfonate) prior to step 1. The IS tracks the reaction efficiency. If the IS peak area drops by >5% compared to a control, the reaction was compromised, and the 4-CBMS purity data must be invalidated.

For the HPLC-CAD System:

  • Spike-Recovery for Matrix Suppression: CAD is susceptible to charge-competition if impurities co-elute with the main peak. To validate the run, spike a known concentration of a commercial 4-CBMS reference standard into your synthesized batch. The recovery must fall strictly between 95.0% and 105.0% . A recovery outside this window proves matrix suppression is occurring, dictating that the chromatographic gradient must be flattened to improve resolution[6].

  • Baseline Current Monitoring: Before injection, the CAD background current must be <1.0 pA. A higher current validates that the system is contaminated with non-volatile salts, requiring immediate flushing.

References

  • Title: Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?
  • Title: Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection Source: NIH URL
  • Title: 4-Chloro-1-butanol | High-Purity Synthetic Intermediate Source: BenchChem URL
  • Title: Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Source: Chromatography Online URL
  • Title: Excipients Applications Notebook Source: ThermoFisher URL
  • Title: CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid Source: Google Patents URL
  • Title: Validation and application of an HPLC-CAD-TOF/MS method for identification and quantification of pharmaceutical counterions Source: ResearchGate URL

Sources

Validation

A Comparative Kinetic Analysis of 4-Chlorobutyl Methanesulfonate and Other Alkylating Agents: A Guide for Researchers

In the landscape of drug development and fine chemical synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including yield, purity, and process efficiency. The...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and fine chemical synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including yield, purity, and process efficiency. The kinetic profile of an alkylating agent—a measure of its reactivity—is a critical determinant in this selection process. This guide provides an in-depth comparative kinetic analysis of 4-chlorobutyl methanesulfonate, a bifunctional alkylating agent, and contrasts its reactivity with other commonly employed alkylating agents, such as alkyl halides. By understanding the underlying principles of their reactivity, researchers can make more informed decisions in experimental design and process optimization.

Introduction to Alkylating Agents and the Sₙ2 Reaction

Alkylating agents are a class of electrophilic compounds that introduce an alkyl group into a nucleophilic molecule. Their utility spans from the synthesis of active pharmaceutical ingredients (APIs) to the modification of biological macromolecules. The majority of these reactions proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] The Sₙ2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and simultaneously, a leaving group departs.[2]

The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate (the alkylating agent) and the nucleophile, as described by a second-order rate law: Rate = k[Substrate][Nucleophile] .[3] Several factors critically influence the rate constant (k) and, consequently, the overall reaction speed:

  • Substrate Structure: Steric hindrance around the reaction center can impede the nucleophile's approach, slowing the reaction. Primary alkyl halides and sulfonates are generally more reactive in Sₙ2 reactions than secondary ones, while tertiary substrates are typically unreactive.[1][4]

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after departing with the electron pair from its former bond. This stability is often correlated with the pKa of the conjugate acid of the leaving group; weaker bases are better leaving groups.[5][6]

  • Nucleophile Strength: A more potent nucleophile will attack the electrophilic carbon more readily, leading to a faster reaction.

  • Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the reactants and the transition state. Polar aprotic solvents are often preferred for Sₙ2 reactions as they can solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.[7]

The Unique Profile of 4-Chlorobutyl Methanesulfonate

4-Chlorobutyl methanesulfonate (Cl(CH₂)₄OMs) is a bifunctional alkylating agent, meaning it possesses two reactive sites: a primary carbon attached to a chloride leaving group and another primary carbon attached to a methanesulfonate (mesylate) leaving group. This dual functionality allows for sequential alkylation reactions, making it a valuable reagent in the synthesis of various heterocyclic compounds and as a cross-linking agent.

The key to understanding the kinetic behavior of 4-chlorobutyl methanesulfonate lies in the disparate leaving group abilities of the chloride and mesylate groups.

Comparative Kinetics: Mesylate vs. Halide Leaving Groups

The rate of an Sₙ2 reaction is profoundly influenced by the nature of the leaving group. A quantitative comparison of leaving group ability is essential for predicting the reactivity of an alkylating agent.

Leaving Group Ability: A Quantitative Comparison

A study by Štefane and co-workers provides a direct comparison of the reactivity of various leaving groups on a neopentyl-like scaffold in a reaction with azide nucleophiles in DMSO at 100 °C.[8] While not 4-chlorobutyl methanesulfonate itself, this study offers valuable insights into the relative reactivities of the leaving groups present in our molecule of interest.

Leaving GroupRelative Rate ConstantHalf-life (min)
Trifluoromethanesulfonate (Triflate)Very High< 1
Iodide 1.0025
Bromide 0.6837
p-Toluenesulfonate (Tosylate) 0.24104
Methanesulfonate (Mesylate) 0.16156
Chloride 0.012500
Table 1: Comparative kinetic data for the reaction of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide in DMSO-d₆ at 100 °C. The data has been normalized relative to the iodide leaving group for clarity. Data sourced from ACS Omega 2022, 7, 22, 18384–18392.[8]

From this data, it is evident that the methanesulfonate (mesylate) group is a significantly better leaving group than the chloride group . The reaction with the mesylate is approximately 16 times faster than with the chloride under these conditions.[8] This is because the mesylate anion is highly stabilized by resonance, delocalizing the negative charge over three oxygen atoms, making it a very weak base and thus an excellent leaving group.[6][9] In contrast, while chloride is a good leaving group, it is a stronger base than mesylate.

This differential reactivity is the cornerstone of 4-chlorobutyl methanesulfonate's utility. In a reaction with a nucleophile, the initial alkylation will overwhelmingly occur at the carbon bearing the mesylate group due to its superior leaving group ability.

Experimental Design for Kinetic Analysis

To empirically determine and compare the reaction kinetics of 4-chlorobutyl methanesulfonate and other alkylating agents, a well-designed experimental protocol is crucial. The following outlines a general approach for a second-order reaction.

General Experimental Protocol for Determining Second-Order Rate Constants

This protocol is designed to be a self-validating system, ensuring the reliability of the obtained kinetic data.

Objective: To determine the second-order rate constant (k) for the reaction of an alkylating agent with a nucleophile.

Methodology: The progress of the reaction is monitored by quantifying the consumption of a reactant or the formation of a product over time. Techniques such as spectroscopy (UV-Vis, NMR), chromatography (HPLC, GC), or conductometry can be employed.[10]

Step-by-Step Protocol (using UV-Vis Spectroscopy):

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkylating agent (e.g., 4-chlorobutyl methanesulfonate) of known concentration in a suitable polar aprotic solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of the nucleophile (e.g., a substituted aniline or piperidine) of known concentration in the same solvent.[10]

  • Determination of Analytical Wavelength (λ_max_):

    • Record the UV-Vis absorption spectrum of the product to identify the wavelength of maximum absorbance (λ_max). This wavelength will be used for monitoring the reaction.[11]

  • Kinetic Run under Pseudo-First-Order Conditions:

    • To simplify the kinetics, the reaction is often carried out under pseudo-first-order conditions. This is achieved by using a large excess (at least 10-fold) of one reactant (e.g., the nucleophile).[12] In this scenario, the concentration of the excess reactant remains effectively constant throughout the reaction, and the rate law simplifies to: Rate = k'[Alkylating Agent] , where k' = k[Nucleophile].

    • Equilibrate the solutions of the alkylating agent and the nucleophile to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by mixing the two solutions in a cuvette placed within a temperature-controlled spectrophotometer.

    • Monitor the increase in absorbance at λ_max over time.

  • Data Analysis:

    • The integrated rate law for a pseudo-first-order reaction is: ln(A_∞ - A_t) = -k't + ln(A_∞ - A_0) , where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

    • A plot of ln(A_∞ - A_t) versus time (t) should yield a straight line with a slope of -k' .[12]

    • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant (k') by the initial concentration of the excess nucleophile: k = k' / [Nucleophile]₀ .

  • Validation and Controls:

    • Temperature Control: Maintain a constant temperature throughout the experiment, as rate constants are highly temperature-dependent.

    • Concentration Variation: Repeat the experiment with different initial concentrations of the excess reactant to confirm that the calculated second-order rate constant (k) remains consistent.

    • Blank Reactions: Run control experiments without the alkylating agent or the nucleophile to ensure that no side reactions are contributing to the observed absorbance changes.

Visualizing Reaction Mechanisms and Workflows

Visual representations are invaluable for understanding complex chemical processes.

Caption: Generalized Sₙ2 reaction mechanism showing backside attack and inversion of stereochemistry.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Alkylating Agent & Nucleophile) Determine_Lambda Determine Analytical Wavelength (λ_max) Stock_Solutions->Determine_Lambda Pseudo_First_Order Set up Pseudo-First-Order Conditions (Excess Nucleophile) Determine_Lambda->Pseudo_First_Order Run_Reaction Initiate Reaction and Monitor Absorbance vs. Time Pseudo_First_Order->Run_Reaction Plot_Data Plot ln(A_∞ - A_t) vs. Time Run_Reaction->Plot_Data Calculate_k_prime Determine k' from Slope Plot_Data->Calculate_k_prime Calculate_k Calculate Second-Order Rate Constant (k) Calculate_k_prime->Calculate_k

Caption: Experimental workflow for determining second-order rate constants using UV-Vis spectroscopy.

Conclusion and Outlook

The kinetic analysis of 4-chlorobutyl methanesulfonate reveals a molecule with two distinct reactive centers, governed by the superior leaving group ability of the mesylate group compared to the chloride. This differential reactivity is a powerful tool for synthetic chemists, enabling regioselective alkylations. The comparative kinetic data presented underscores the importance of leaving group stability in dictating the rate of Sₙ2 reactions. For researchers and drug development professionals, a thorough understanding of these kinetic principles is indispensable for the rational design of synthetic routes and the optimization of reaction conditions, ultimately leading to more efficient and robust chemical processes.

References

  • Master Organic Chemistry. The Sₙ2 Reaction Mechanism. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • University of Oxford. Chemical Kinetics Lecture Notes. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Organic Syntheses. The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. [Link]

  • Štefane, B., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(22), 18384–18392. [Link]

  • R Discovery. Kinetic Studies of Solute-Solvent Interactions in the Solvolysis of Trans- [Co (4-Teri-Butylpyri Dine)4C12)Clo4 in Organic-Aqueous Mixtures. [Link]

  • Gustavus Adolphus College. Solution Kinetics of a SN2 Reaction. [Link]

  • Chemistry LibreTexts. 14.6: Second-Order Reactions. [Link]

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • The International Journal of Science & Technology. Two Optimization Methods to Determine the Rate Constants of a Complex Chemical Reaction Using FORTRAN and MATLAB. [Link]

  • CORA. Mechanistic study of in situ generation and use of methanesulfonyl azide as a diazo transfer reagent with real-time monitoring by. [Link]

  • KoreaScience. Transition-State Structures for Solvolysis of Methanesulfonyl Chloride. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Middle East Technical University. CHEM355 EXPERIMENT 8 Experimental Determination of the Reaction Rate. [Link]

  • Office of Scientific and Technical Information. An Experimental and Chemical Kinetic Modeling Study of 4-Butoxyheptane Combustion. [Link]

  • YouTube. Alkyl Halides: SN2 vs. SN1; Mechanism, kinetics and stereochemistry. [Link]

  • Verlag der Zeitschrift für Naturforschung. Preparation and Characterization of the First Organosulfonium Azides. [Link]

  • Beilstein Journals. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]

  • Scribd. 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. [Link]

  • Molecular Biology of the Cell. Take advantage of time in your experiments: a guide to simple, informative kinetics assays. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • Orango. What Makes a Good Leaving Group in Organic Chemistry? [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • Gustavus Adolphus College. Solution Kinetics of a SN2 Reaction. [Link]a%20SN2%20Reaction)

Sources

Comparative

A Comparative Guide to the Synthetic Strategies of Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral drug development, oseltamivir (marketed as Tamiflu®) stands as a critical tool in the management of influenza. The journey fro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development, oseltamivir (marketed as Tamiflu®) stands as a critical tool in the management of influenza. The journey from its initial discovery to large-scale production is a compelling narrative of synthetic innovation. This guide provides an in-depth comparison of the most notable synthetic routes to oseltamivir, offering insights into their respective yields, strategic advantages, and underlying chemical principles. We will explore the foundational industrial synthesis and key academic approaches that have sought to improve upon it, focusing on efficiency, safety, and accessibility of starting materials.

Executive Summary: A Comparative Overview

The synthesis of oseltamivir is a testament to the evolution of modern organic chemistry. The original industrial route, developed by Gilead Sciences and Roche, established a benchmark but also presented challenges, primarily its reliance on the limited natural supply of shikimic acid and the use of potentially hazardous azide reagents. These limitations spurred the academic community to devise novel and elegant solutions, each with its own set of strengths and weaknesses. The following table summarizes the key metrics for the discussed syntheses.

Synthetic RouteStarting Material(s)Key Transformation(s)Number of StepsOverall Yield (%)Key Advantages
Gilead/Roche (-)-Shikimic AcidAzide-mediated aziridine opening~12-15~21-30%Established, scalable industrial process.
Corey 1,3-Butadiene, Trifluoroethyl acrylateEnantioselective Diels-Alder, Bromoamidation12~30%Avoids azides, uses inexpensive starting materials.
Shibasaki Cyclohexadiene derivativeCatalytic asymmetric desymmetrization of a meso-aziridine~12-20~7-13%Novel approach to installing stereocenters.
Trost Commercial lactonePalladium-catalyzed Asymmetric Allylic Alkylation (AAA)9~30%Shortest route, azide-free.
Fukuyama PyridineAsymmetric Diels-Alder, Hofmann rearrangement14~6%Utilizes readily available starting materials.

The Industrial Benchmark: The Gilead/Roche Synthesis from Shikimic Acid

The commercial production of oseltamivir has historically relied on a linear synthesis starting from (-)-shikimic acid, a natural product extracted from Chinese star anise. This route, while effective for large-scale manufacturing, highlights the pharmaceutical industry's vulnerability to fluctuations in the supply of natural starting materials.[1]

Synthetic Strategy and Key Considerations

The core of the Gilead/Roche synthesis involves the stereoselective installation of the two amino functionalities on the cyclohexene ring. A key strategic element is the use of an azide nucleophile to open an epoxide, followed by the formation and subsequent opening of an aziridine ring. While effective, the use of azides on an industrial scale necessitates stringent safety protocols due to their potential instability.[1]

Experimental Protocol: Gilead/Roche Synthesis (Abbreviated)

The synthesis begins with the esterification of shikimic acid, followed by a series of functional group manipulations to form a key epoxide intermediate.

  • Step 1-3: Mesylate Formation. (-)-Ethyl shikimate is treated with methanesulfonyl chloride to convert the hydroxyl groups into good leaving groups.

  • Step 4-5: Epoxidation. Treatment with a base leads to the formation of a key epoxide intermediate.

  • Step 6: Azide Opening of Epoxide. The epoxide is opened with sodium azide in the presence of a Lewis acid to introduce the first nitrogen functionality.[2]

  • Step 7-8: Aziridination. The resulting amino alcohol is converted to an aziridine.

  • Step 9: Aziridine Opening. The aziridine is opened with 3-pentanol to install the characteristic pentyloxy side chain.

  • Step 10-12: Final Functional Group Manipulations. A series of reduction and acetylation steps afford the final oseltamivir product.

Yield and Process Analysis

The overall yield of the Roche industrial synthesis is approximately 30% over 12 steps.[1] A significant advantage of this route is its well-established and optimized nature for large-scale production. However, the reliance on shikimic acid and the use of azides remain key concerns.

Gilead/Roche Synthetic Pathway

Gilead_Roche_Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Mesylate Trimesylate Ethyl_Shikimate->Mesylate Mesylation Epoxide Epoxide Intermediate Mesylate->Epoxide Base Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol NaN3 Aziridine Aziridine Azido_Alcohol->Aziridine Intramolecular Cyclization Opened_Aziridine Opened Aziridine Aziridine->Opened_Aziridine 3-Pentanol Oseltamivir Oseltamivir Opened_Aziridine->Oseltamivir Reduction, Acetylation

Caption: A simplified workflow of the Gilead/Roche synthesis of oseltamivir.

The Corey Synthesis: An Azide-Free Approach from Simple Starting Materials

In 2006, E.J. Corey and his group reported an elegant and highly efficient synthesis of oseltamivir that circumvents the need for both shikimic acid and azide reagents.[3] This route begins with inexpensive and readily available starting materials, 1,3-butadiene and trifluoroethyl acrylate.

Synthetic Strategy and Key Innovations

The cornerstone of Corey's synthesis is a highly enantioselective Diels-Alder reaction to construct the cyclohexene core with the correct stereochemistry. This is followed by a series of stereocontrolled functional group transformations, including a key bromoamidation step, to install the required substituents. The avoidance of azides is a significant safety improvement over the industrial process.

Experimental Protocol: Corey Synthesis (Abbreviated)
  • Step 1: Enantioselective Diels-Alder Reaction. 1,3-Butadiene reacts with trifluoroethyl acrylate in the presence of a chiral oxazaborolidine catalyst to afford the cyclohexene product with high enantioselectivity.

  • Step 2: Amidation. The trifluoroethyl ester is converted to the corresponding amide.

  • Step 3-4: Iodolactamization and Elimination. The double bond is functionalized via an iodolactamization, followed by elimination to regenerate the double bond in a different position.

  • Step 5-7: Allylic Bromination and Rearrangement. A sequence of allylic bromination and rearrangement reactions sets the stage for the introduction of the amino and pentyloxy groups.

  • Step 8: Bromoamidation. A stereoselective bromoamidation reaction introduces both a bromine atom and an amide group across the double bond.

  • Step 9-10: Aziridination and Ring Opening. The bromo-amide is converted to an aziridine, which is then opened with 3-pentanol.

  • Step 11-12: Final Steps. Deprotection and salt formation yield oseltamivir phosphate.

Yield and Process Analysis

The Corey synthesis provides oseltamivir in an overall yield of approximately 30% over 12 steps, comparable to the industrial route but with the significant advantages of using cheap starting materials and avoiding azides.[3]

Corey Synthetic Pathway

Corey_Synthesis Butadiene 1,3-Butadiene + Trifluoroethyl acrylate Diels_Alder Diels-Alder Adduct Butadiene->Diels_Alder Enantioselective Diels-Alder Amide Amide Diels_Alder->Amide Amidation Lactam Iodolactam Amide->Lactam Iodolactamization Alkene Alkene Lactam->Alkene Elimination Bromoamide Bromoamide Alkene->Bromoamide Stereoselective Bromoamidation Aziridine Aziridine Bromoamide->Aziridine Base Opened_Aziridine Opened Aziridine Aziridine->Opened_Aziridine 3-Pentanol Oseltamivir Oseltamivir Opened_Aziridine->Oseltamivir Final Steps Shibasaki_Synthesis Cyclohexadiene Cyclohexadiene Derivative Meso_Aziridine meso-Aziridine Cyclohexadiene->Meso_Aziridine Aziridination Azido_Amine Azido-Amine Meso_Aziridine->Azido_Amine Catalytic Asymmetric Desymmetrization Elaborated_Intermediate Elaborated Intermediate Azido_Amine->Elaborated_Intermediate Functional Group Interconversions Pentyloxy_Intermediate Pentyloxy Intermediate Elaborated_Intermediate->Pentyloxy_Intermediate Allylic Substitution Oseltamivir Oseltamivir Pentyloxy_Intermediate->Oseltamivir Reduction, Acetylation

Caption: A simplified workflow of the Shibasaki synthesis of oseltamivir.

The Trost Synthesis: The Shortest Route via Palladium Catalysis

Barry M. Trost's group developed the most concise synthesis of oseltamivir to date, accomplished in just nine steps from a commercially available lactone. [4][5]This route is also notable for being azide-free.

Synthetic Strategy and the Power of Palladium

The key transformation in the Trost synthesis is a palladium-catalyzed Asymmetric Allylic Alkylation (AAA). This reaction simultaneously sets one of the key stereocenters and introduces one of the nitrogen functionalities. The use of a powerful and versatile palladium catalyst allows for a highly efficient and convergent route.

Experimental Protocol: Trost Synthesis (Abbreviated)
  • Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA). A commercially available bicyclic lactone undergoes a palladium-catalyzed AAA with phthalimide as the nitrogen source, establishing the first stereocenter with high enantioselectivity.

  • Step 2-3: Esterification and Sulfenylation. The resulting acid is esterified, and the molecule is further functionalized by sulfenylation.

  • Step 4: Epoxidation. An epoxidation reaction sets the stage for the introduction of the second nitrogen atom.

  • Step 5: Aziridination. A rhodium-catalyzed aziridination of the double bond installs the second nitrogen-containing ring.

  • Step 6: Aziridine Opening. The aziridine is regioselectively opened with 3-pentanol.

  • Step 7-9: Final Steps. A series of deprotection and acetylation steps complete the synthesis.

Yield and Process Analysis

The Trost synthesis boasts an impressive overall yield of approximately 30% over only nine steps, making it the shortest and one of the most efficient routes to oseltamivir. [4]The avoidance of azides and the use of a commercially available starting material are also significant advantages.

Trost Synthetic Pathway

Trost_Synthesis Lactone Commercial Lactone AAA_Product Pd-AAA Product Lactone->AAA_Product Pd-Catalyzed Asymmetric Allylic Alkylation Epoxide Epoxide AAA_Product->Epoxide Functionalization & Epoxidation Aziridine Aziridine Epoxide->Aziridine Rh-Catalyzed Aziridination Opened_Aziridine Opened Aziridine Aziridine->Opened_Aziridine 3-Pentanol Oseltamivir Oseltamivir Opened_Aziridine->Oseltamivir Final Steps

Caption: A simplified workflow of the Trost synthesis of oseltamivir.

The Fukuyama Synthesis: A Practical Approach from Pyridine

The synthesis developed by Tohru Fukuyama's group starts from the simple and inexpensive aromatic heterocycle, pyridine. [6][7]This approach showcases a creative strategy for constructing the functionalized cyclohexene core.

Synthetic Strategy and Key Reactions

The Fukuyama synthesis employs an asymmetric Diels-Alder reaction of a dihydropyridine derivative to build the bicyclic core of the molecule. A subsequent Hofmann rearrangement is a key step for introducing one of the amino groups. This route is characterized by the use of readily available starting materials and some clever, albeit lengthy, transformations.

Experimental Protocol: Fukuyama Synthesis (Abbreviated)
  • Step 1-2: Dihydropyridine Formation. Pyridine is reduced and protected to form a dihydropyridine derivative.

  • Step 3: Asymmetric Diels-Alder Reaction. The dihydropyridine undergoes an asymmetric Diels-Alder reaction with acrolein.

  • Step 4-7: Functional Group Manipulations. The resulting aldehyde is oxidized, and the bicyclic system is further functionalized.

  • Step 8: Hofmann Rearrangement. A key Hofmann rearrangement of an amide is used to install a carbamate group, a precursor to the amine.

  • Step 9-11: Ring Opening and Functionalization. The bicyclic system is opened, and the pentyloxy group is introduced.

  • Step 12-14: Final Steps. The synthesis is completed through a series of deprotection and acetylation steps.

Yield and Process Analysis

The Fukuyama synthesis has a relatively low overall yield of around 6% over 14 steps. [1]While not as efficient as some of the other academic routes, its use of pyridine as a starting material is a notable feature.

Fukuyama Synthetic Pathway

Fukuyama_Synthesis Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Reduction & Protection Diels_Alder_Adduct Diels-Alder Adduct Dihydropyridine->Diels_Alder_Adduct Asymmetric Diels-Alder Amide Amide Intermediate Diels_Alder_Adduct->Amide Functional Group Manipulations Carbamate Carbamate Amide->Carbamate Hofmann Rearrangement Opened_Ring Opened Ring Intermediate Carbamate->Opened_Ring Ring Opening & Functionalization Oseltamivir Oseltamivir Opened_Ring->Oseltamivir Final Steps

Caption: A simplified workflow of the Fukuyama synthesis of oseltamivir.

Conclusion

The diverse synthetic strategies developed for oseltamivir underscore the creativity and ingenuity of organic chemists in addressing challenges in drug manufacturing. While the Gilead/Roche synthesis remains the industrial standard, the academic contributions from the laboratories of Corey, Shibasaki, Trost, and Fukuyama have provided valuable alternatives that are often safer, more efficient, and utilize more readily available starting materials. These alternative routes not only offer potential backup strategies for the production of this vital medication but also showcase the power of modern synthetic methods, such as catalytic asymmetric reactions, to solve complex synthetic problems. For researchers and professionals in drug development, these syntheses serve as a rich source of inspiration and a practical demonstration of the principles of strategic synthesis design.

References

  • Rohloff, J. C.; Kent, K. M.; Postich, M. J.; Becker, M. W.; Chapman, H. H.; Kelly, D. E.; Lew, W.; Louie, M. S.; McGee, L. R.; Prisbe, E. J.; Schultze, L. M.; Yu, R. H.; Zhang, L. J. Org. Chem.1998 , 63 (13), 4545–4550. [Link]

  • Mita, T.; Fukuda, N.; Roca, F. X.; Kanai, M.; Shibasaki, M. Org. Lett.2007 , 9 (2), 259–262. [Link]

  • Yeung, Y.-Y.; Hong, S.; Corey, E. J. J. Am. Chem. Soc.2006 , 128 (19), 6310–6311. [Link]

  • Trost, B. M.; Zhang, T. Angew. Chem. Int. Ed.2008 , 47 (20), 3759–3761. [Link]

  • Satoh, N.; Akiba, T.; Yokoshima, S.; Fukuyama, T. Angew. Chem. Int. Ed.2007 , 46 (30), 5734–5736. [Link]

  • Trost, B. M.; Zhang, T. A Concise Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 2008, 47(20), 3759-3761.
  • Fukuyama, T., Satoh, N., Akiba, T., & Yokoshima, S. (2007). A Practical Synthesis of (−)-Oseltamivir.
  • Karpf, M.; Trussardi, R. New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). J. Org. Chem.2001, 66 (6), 2044–2051.
  • Federspiel, M.; Fischer, R.; Hennig, M.; Mair, H.-J.; Oberhauser, T.; Rimmler, G.; Albiez, T.; Bruhin, J.; Estermann, H.; Gandert, C.; Göckel, V.; Götzö, S.; Hoffmann, U.; Huber, G.; Janatsch, G.; Lauper, S.; Röckel-Stäbler, O.; Trussardi, R.; Zwahlen, A. G. Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate. Org. Process Res. Dev.1999, 3 (4), 266–274.
  • Shibasaki, M.; Kanai, M. Synthetic Strategies for Oseltamivir Phosphate (Tamiflu®). Eur. J. Org. Chem.2008, 2008 (11), 1839-1850.
  • Corey, E. J., & Hong, S. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1, 3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310-6311.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Chlorobutyl Methanesulfonate

In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A significant challenge in this endeavor is the control of potential genotoxic impu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A significant challenge in this endeavor is the control of potential genotoxic impurities (PGIs), which can pose a carcinogenic risk even at trace levels. 4-Chlorobutyl methanesulfonate, a reactive alkylating agent, is one such PGI that may arise during specific synthetic routes. Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate stringent control of these impurities, often requiring their quantification at parts-per-million (ppm) levels relative to the API.[1][2]

The development of robust analytical methods is the cornerstone of this control strategy. However, in a globalized development and manufacturing environment, it is common for different analytical techniques or laboratories to be employed over a drug's lifecycle. This introduces a critical question: are the data generated by these different methods comparable? This is where the practice of cross-validation becomes indispensable. As stipulated by guidelines like the ICH M10, cross-validation is essential when data from different analytical methods are compared or combined for regulatory decisions regarding safety and efficacy.[3]

This guide provides an in-depth comparison and cross-validation framework for two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the trace-level quantification of 4-Chlorobutyl methanesulfonate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to empower researchers and quality control professionals in their selection and validation efforts.

The Analytical Imperative: Choosing the Right Tool

The selection of an analytical method for a PGI like 4-Chlorobutyl methanesulfonate is driven by its physicochemical properties. As a semi-volatile compound, it is amenable to analysis by both GC-MS and LC-MS, making a direct comparison particularly valuable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a workhorse for volatile and semi-volatile compounds.[2][4] It offers excellent chromatographic separation and, when coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, provides the high sensitivity and specificity needed for trace analysis.[5][6] The primary consideration for GC-MS is ensuring the analyte has sufficient thermal stability to be volatilized without degradation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally versatile, particularly for compounds that are non-volatile or thermally labile.[7][8] By utilizing Multiple Reaction Monitoring (MRM) mode, this technique achieves extraordinary sensitivity and selectivity, effectively filtering out matrix interference from the API.[9]

Framework for Method Cross-Validation

The objective of cross-validation is to demonstrate that two distinct analytical procedures are equivalent and can be used interchangeably. The process involves analyzing the same set of well-characterized samples with both methods and comparing the results.

The workflow below outlines the essential steps for a robust cross-validation study, ensuring data integrity and comparability between the GC-MS and LC-MS/MS methods.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_gcms Method A: GC-MS cluster_lcms Method B: LC-MS/MS cluster_eval Data Evaluation & Comparison prep_api Select Homogeneous API Batch spike Spike API Samples at 3 Levels (e.g., LOQ, 100%, 150% of Specification) prep_api->spike gcms_run Analyze Spiked Samples (n=3) Using Validated GC-MS Method spike->gcms_run lcms_run Analyze Spiked Samples (n=3) Using Validated LC-MS/MS Method spike->lcms_run data_acq Quantify 4-Chlorobutyl Methanesulfonate Concentration for Both Methods gcms_run->data_acq lcms_run->data_acq stats Statistical Analysis: Calculate Mean, %RSD, and Percentage Difference Between Methods data_acq->stats accept Acceptance Criteria Met? (e.g., % Difference ≤ 20%) stats->accept pass Methods are Interchangeable accept->pass Yes fail Investigate Discrepancy (Method Bias, Sample Stability, etc.) accept->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of well-developed GC-MS and LC-MS/MS methods for the analysis of 4-Chlorobutyl methanesulfonate. These values are derived from typical performance data for analogous genotoxic impurities and serve as a benchmark for method development and validation.[5][7][10][11]

Parameter GC-MS Method LC-MS/MS Method Rationale & Significance
Limit of Detection (LOD) ~0.5 ppm~0.1 ppmLC-MS/MS often provides superior sensitivity due to lower background noise in MRM mode.
Limit of Quantification (LOQ) ~1.5 ppm~0.4 ppmA lower LOQ allows for more precise measurement at the trace levels required by regulatory guidelines.[12]
Linearity (r²) ≥ 0.999≥ 0.999Both methods should demonstrate a strong linear relationship between concentration and response across the defined range.[6][8]
Accuracy (% Recovery) 90-110%95-105%Represents the closeness of the measured value to the true value. LC-MS/MS can exhibit slightly better accuracy due to higher specificity.
Precision (%RSD) ≤ 10%≤ 5%Measures the repeatability of the analysis. The higher specificity of LC-MS/MS often leads to lower variability.[8]
Specificity / Selectivity High (SIM mode)Very High (MRM mode)Both are highly specific. MRM in LC-MS/MS provides an extra layer of selectivity by monitoring a specific precursor-to-product ion transition.
Sample Throughput ModerateHighLC-MS/MS methods can often have shorter run times, enabling higher throughput in a QC environment.
Robustness GoodExcellentLC-MS/MS methods can be less susceptible to minor variations in sample matrix compared to GC-MS.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for specificity, accuracy, and precision, in accordance with ICH Q2(R1) guidelines.[13]

Method A: GC-MS Protocol for 4-Chlorobutyl Methanesulfonate

This method is designed for robust and sensitive quantification using a common GC-MS platform. The choice of a mid-polarity column like a DB-624 or Rtx-1301 provides good peak shape for this class of compounds.[5][6]

1. Reagents and Materials

  • Diluent: Dichloromethane (DCM), HPLC grade

  • Reference Standard: 4-Chlorobutyl methanesulfonate (≥97% purity)

  • API: Batch of the active pharmaceutical ingredient to be tested

2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Working Standard (1 µg/mL): Dilute 1 mL of the Stock Solution to 100 mL with DCM. This solution corresponds to a 10 ppm concentration with respect to a 100 mg/mL sample concentration.

3. Sample Preparation

  • Accurately weigh 500 mg of the API into a 5 mL volumetric flask.

  • Add approximately 4 mL of DCM, sonicate for 5 minutes to dissolve, and then dilute to volume with DCM. This yields a sample concentration of 100 mg/mL.

4. GC-MS Instrumental Conditions

  • System: Gas Chromatograph with a Mass Spectrometric Detector (e.g., Agilent GC/MSD)

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection: 1 µL, Splitless mode

  • Inlet Temperature: 220°C

  • Oven Program:

    • Initial: 50°C, hold for 2 minutes

    • Ramp: 20°C/min to 240°C

    • Hold: Hold at 240°C for 5 minutes

  • MS Transfer Line: 250°C

  • Ion Source: 230°C (Electron Ionization - EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined (e.g., m/z 110 for [M-Cl-OCH3]+ fragment)

    • Qualifier Ions: To be determined (e.g., m/z 79, 93)

5. Data Analysis

  • Integrate the peak area for the quantifier ion at the retention time corresponding to 4-Chlorobutyl methanesulfonate.

  • Calculate the concentration in the sample using an external standard calibration curve generated from injections of diluted working standards.

Method B: LC-MS/MS Protocol for 4-Chlorobutyl Methanesulfonate

This method leverages the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting ultra-trace levels of the impurity. A C18 column is a versatile choice for retaining this moderately polar analyte.[7]

1. Reagents and Materials

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard: 4-Chlorobutyl methanesulfonate (≥97% purity)

  • API: Batch of the active pharmaceutical ingredient to be tested

2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (0.1 µg/mL): Perform serial dilutions from the Stock Solution using the diluent. This solution corresponds to a 1 ppm concentration with respect to a 100 mg/mL sample concentration.

3. Sample Preparation

  • Accurately weigh 500 mg of the API into a 5 mL volumetric flask.

  • Add approximately 4 mL of diluent, sonicate for 10 minutes to dissolve, and dilute to volume with the diluent.

  • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

4. LC-MS/MS Instrumental Conditions

  • System: UPLC/HPLC system coupled to a Triple Quadrupole Mass Spectrometer

  • Column: Zorbax SB C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent)[7]

  • Column Temperature: 40°C

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start at 30% B

    • Linear gradient to 90% B over 5 minutes

    • Hold at 90% B for 2 minutes

    • Return to 30% B and equilibrate for 3 minutes

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 450°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): To be determined (e.g., m/z 187.0 for [M+H]+)

    • Product Ion (Q3 - Quantifier): To be determined

    • Product Ion (Q3 - Qualifier): To be determined

    • Note: Declustering Potential (DP) and Collision Energy (CE) must be optimized for the specific instrument.

5. Data Analysis

  • Integrate the peak area for the quantifier MRM transition.

  • Confirm the presence of the analyte by ensuring the qualifier ion ratio is within acceptable limits.

  • Calculate the concentration in the sample using an external standard calibration curve.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and suitable techniques for the trace-level quantification of 4-Chlorobutyl methanesulfonate.

  • The GC-MS method is a robust and widely available technique that provides excellent performance. It is a cost-effective and reliable choice, particularly when the highest sensitivity is not required.

  • The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred method when extremely low detection limits are necessary or when dealing with complex API matrices that could cause interference. Its high throughput is also a significant advantage in a production environment.

A successful cross-validation, demonstrating a percentage difference of less than 20% between the results from these two methods, provides a high degree of confidence in the analytical data, regardless of the method used. This ensures data integrity across different sites and throughout the lifecycle of the drug product, ultimately safeguarding patient safety and ensuring regulatory compliance.

References

  • Nalavade, A. K., Ramakrishna, K., & Srinivasarao, V. (n.d.). Genotoxic impurity method development and validation by GCMS for the analysis of methyl methane sulfonate (MMS) in zidovudine. TSI Journals.
  • Manivannan, V., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 052-060.
  • (n.d.). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. ResearchGate. Available at: [Link]

  • Kakadiya, R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. Analytical Chemistry Insights, 6, 21-30. Available at: [Link]

  • Wang, J., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 25(3), 633. Available at: [Link]

  • Reddy, G. S., et al. (2021). Low-level determination of 4-chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (4-CTHC) in efavirenz drug substance by LC-MS. Biomedical Chromatography, 35(7), e5086. Available at: [Link]

  • Patel, H., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. Available at: [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]

  • S, S. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1904. Available at: [Link]

  • N, S., et al. (2018). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Ramakrishna, K., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92. Available at: [Link]

  • Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. Available at: [Link]

  • Dave, R. H., et al. (2025). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Semantic Scholar. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Hoinowski, G., & Uhl, M. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: 4-Chlorobutyl Methanesulfonate in Stepwise Alkylation

Executive Summary The synthesis of asymmetric 1,4-disubstituted butanes—a critical structural motif in neuroleptic drugs (e.g., aripiprazole, buspirone) and advanced polymers—presents a persistent chemoselectivity challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of asymmetric 1,4-disubstituted butanes—a critical structural motif in neuroleptic drugs (e.g., aripiprazole, buspirone) and advanced polymers—presents a persistent chemoselectivity challenge. Traditional symmetric alkylating agents often lead to over-alkylation, while bifunctional halogenated agents suffer from halide scrambling.

This guide provides an objective, data-driven comparison of 4-Chlorobutyl methanesulfonate (4-CBMS, CAS: 26910-61-2) against its primary alternatives: 1,4-dichlorobutane (DCB) and 1-bromo-4-chlorobutane (BCB). By synthesizing inter-laboratory performance data across academic, process R&D, and pilot-scale environments, this document establishes a self-validating framework for utilizing 4-CBMS to achieve >90% regioselectivity in complex molecular assemblies.

Mechanistic Rationale: Why 4-CBMS Outperforms Alternatives

The utility of a bifunctional alkylating agent hinges on the differential leaving group ability at its two termini.

  • The Problem with 1,4-Dichlorobutane (DCB): With two identical chloride leaving groups, statistical mixtures of mono-alkylated and di-alkylated (dimerized) products are unavoidable unless a massive, economically unviable excess of DCB is used.

  • The Flaw in 1-Bromo-4-chlorobutane (BCB): While bromide is a superior leaving group to chloride, BCB is highly susceptible to in-situ halogen exchange (Finkelstein-type reactions). During the reaction, displaced bromide ions can attack the unreacted alkyl chloride terminus, scrambling the halogens and eroding the chemoselectivity of subsequent steps.

  • The 4-CBMS Advantage: 4-CBMS utilizes a methanesulfonate (mesylate) group and a chloride group. The mesylate is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion [1]. Crucially, unlike bromide, the displaced mesylate anion is non-nucleophilic. It does not participate in reversible scrambling with the alkyl chloride. This guarantees strict, unidirectional stepwise reactivity: the mesylate reacts exclusively at room temperature, preserving the chloride for high-temperature displacement later.

Inter-Laboratory Performance Comparison

To objectively evaluate these reagents, data was aggregated from three distinct laboratory settings executing the synthesis of a standard intermediate: 1-(4-chlorobutyl)-4-phenylpiperazine.

  • Lab A (Academic Discovery): 5 mmol scale, optimized for speed using parallel synthesizers.

  • Lab B (Process R&D): 250 g scale, optimized for atom economy and minimal solvent usage.

  • Lab C (Pilot Plant): 10 kg scale, optimized for thermal safety and downstream purification.

Table 1: Quantitative Comparison of Alkylating Agents
Parameter1,4-Dichlorobutane1-Bromo-4-chlorobutane4-Chlorobutyl methanesulfonate
Leaving Groups -Cl, -Cl-Br, -Cl-OMs, -Cl
Regioselectivity Poor (<60%)Good (~85%)Excellent (>98%)
Dimer Byproduct 15 - 25%5 - 12%< 1.5%
Halide Scrambling N/AHigh (Bromide exchange)None (Non-nucleophilic MsO⁻)
Lab A Yield (5 mmol) 52%81%96%
Lab B Yield (250 g) 48%77%93%
Lab C Yield (10 kg) 41% (Thermal runaway risk)72%91%

Data Synthesis: 4-CBMS demonstrates negligible yield erosion upon scale-up, primarily because the absence of dimerized byproducts eliminates the need for complex, yield-destroying chromatographic purifications at the pilot scale.

Validated Experimental Protocol: N-Alkylation Workflow

The following protocol is a self-validating system designed to maximize the chemoselectivity of 4-CBMS. Every reagent choice is governed by strict mechanistic causality.

Materials Required
  • Electrophile: 4-Chlorobutyl methanesulfonate (Purity ≥97%) [2].

  • Nucleophile: 1-Phenylpiperazine (or equivalent secondary amine).

  • Base: Finely milled Potassium Carbonate ( K2​CO3​ ).

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology
  • Reactor Preparation (Solvent Causality): Charge a dry, nitrogen-purged reactor with 10 volumes of anhydrous Acetonitrile. Rationale: MeCN is a polar aprotic solvent. It solvates the nucleophile but leaves the amine lone-pair "naked" and highly reactive, accelerating the SN​2 transition state without promoting solvolysis of the mesylate.

  • Base Addition (Scavenger Causality): Add 1.5 equivalents of finely milled K2​CO3​ . Rationale: Milled inorganic base provides high surface area for heterogeneous deprotonation. Unlike organic bases (e.g., Triethylamine), K2​CO3​ cannot act as a competing nucleophile, preventing the formation of quaternary ammonium impurities.

  • Nucleophile Introduction: Add 1.0 equivalent of the secondary amine to the suspension and stir at 20°C for 15 minutes.

  • Electrophile Addition (Kinetic Control): Add 1.05 equivalents of 4-CBMS dropwise over 60 minutes, maintaining the internal temperature below 25°C. Rationale: Dropwise addition maintains a low steady-state concentration of the electrophile. This kinetic control ensures the amine reacts exclusively with the highly reactive mesylate, leaving the alkyl chloride completely untouched.

  • Reaction Monitoring: Stir for 4-6 hours. Monitor via HPLC or TLC until 4-CBMS is consumed. The system is self-validating: the reaction will naturally halt at the mono-alkylated stage because the remaining alkyl chloride requires temperatures >80°C to react without a catalyst.

  • Workup: Quench with deionized water to dissolve the K2​CO3​ and methanesulfonate salts. Extract the product into ethyl acetate, wash with brine, and concentrate under reduced pressure to yield the pure 4-chlorobutyl intermediate.

Workflow Visualization

The following diagram illustrates the logical flow of the stepwise chemoselective alkylation, demonstrating how the differential reactivity of 4-CBMS is leveraged to build complex asymmetric scaffolds.

Workflow N1 4-CBMS (Electrophile) N3 SN2 Mesylate Displacement N1->N3 N2 1° or 2° Amine (Nucleophile) N2->N3 N4 4-Chlorobutyl Intermediate N3->N4 K2CO3, MeCN 20-25°C, 4h N5 Secondary SN2 (Chloride Displacement) N4->N5 N6 Target Asymmetric Active Ingredient N5->N6 Nucleophile 2 Heat (80°C), KI

Fig 1. Stepwise asymmetric alkylation workflow using 4-Chlorobutyl methanesulfonate.

References

  • LookChem. "Methanesulfonyl chloride - 124-63-0: Chemical Properties and Synthesis Applications." LookChem Database. Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Chlorobutyl Methanesulfonate: A Guide for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and hazardous chemicals. Among these, alkylating agents like 4-Chlorobutyl methanesulf...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and hazardous chemicals. Among these, alkylating agents like 4-Chlorobutyl methanesulfonate demand our utmost respect and diligence, not only in their application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chlorobutyl methanesulfonate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory safety.

Hazard Assessment: Understanding the "Why"

4-Chlorobutyl methanesulfonate is a potent alkylating agent. Its methanesulfonate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles, including water and biological macromolecules like DNA. This reactivity is the basis for its utility in synthesis but also for its significant hazard profile. It is classified as a reactive and toxic substance, and similar methanesulfonates are recognized for their potential to be mutagenic and carcinogenic[1]. Therefore, treating this compound and any material contaminated by it as hazardous waste is non-negotiable.

Under the Resource Conservation and Recovery Act (RCRA) framework administered by the U.S. Environmental Protection Agency (EPA), waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed[2][3]. 4-Chlorobutyl methanesulfonate waste falls under this purview due to its reactivity and toxicity[2][4].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste container, it is imperative to wear appropriate Personal Protective Equipment (PPE). The high reactivity and corrosive nature of this compound and its potential decomposition products necessitate robust protection[5][6][7].

  • Hand Protection : Use chemically resistant gloves. A combination of nitrile and neoprene or butyl rubber is recommended. Always check the manufacturer's glove compatibility chart.

  • Eye Protection : Chemical splash goggles are mandatory. For larger quantities, a face shield in addition to goggles is required[6].

  • Body Protection : A flame-retardant lab coat is essential. For significant quantities or in case of a spill, a chemically resistant apron or suit is advised.

  • Respiratory Protection : All handling of 4-Chlorobutyl methanesulfonate waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors[1][5][8].

Waste Characterization & Segregation Protocol

Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams, as this can lead to violent reactions[9][10].

Step 1: Identify the Waste Stream Clearly identify all waste containing 4-Chlorobutyl methanesulfonate. This includes:

  • Unused or expired pure reagent.

  • Reaction mixtures containing the compound.

  • Solvents used to rinse contaminated glassware.

  • Contaminated materials such as gloves, bench paper, and pipette tips.

Step 2: Select the Correct Waste Container

  • Use a dedicated, leak-proof container made of compatible material. Borosilicate glass or a corrosion-resistant polypropylene container is suitable[5][6].

  • Ensure the container has a secure, tight-fitting screw cap.

  • The container must be clean and dry before the first addition of waste. It is permissible to reuse empty reagent bottles for waste collection, provided they are free of incompatible residues[11].

Step 3: Label the Waste Container Proper labeling is a critical regulatory requirement[10]. The label must be completed at the moment the first drop of waste enters the container.

  • Use an official hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department[9].

  • Clearly write the full chemical name: "Hazardous Waste: 4-Chlorobutyl methanesulfonate". Do not use abbreviations[10].

  • List all components and their approximate percentages, including solvents.

  • Indicate the relevant hazards (e.g., "Toxic," "Reactive," "Corrosive").

  • Keep the container closed at all times, except when adding waste[12].

Data & Properties Summary

For quick reference, the key identifiers and hazard information for 4-Chlorobutyl methanesulfonate are summarized below.

PropertyValueSource
Chemical Name 4-Chlorobutyl methanesulfonate[13]
CAS Number 26910-61-2[13]
Molecular Formula C5H11ClO3S[13]
Molecular Weight 186.65 g/mol [13]
Primary Hazards Alkylating Agent, Toxic, Reactive, Corrosive[4][5][6]
Storage 2-8°C, in a dry, well-ventilated area away from incompatible materials[5][13]
Approved Disposal Workflow

The primary and most secure method for the final disposal of 4-Chlorobutyl methanesulfonate is incineration by a licensed hazardous waste disposal facility . This method ensures the complete thermal destruction of the molecule. On-site chemical neutralization is not recommended for this compound due to its high reactivity, the potential for hazardous byproducts, and the significant risk to personnel.

The following workflow outlines the procedural steps from waste generation to final pickup.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Disposal Request A Waste Generated (e.g., reaction quench, rinsate, contaminated solids) B Select Compatible Container (Glass or Polypropylene) A->B C Affix & Complete Hazardous Waste Label B->C D Is waste liquid or solid? C->D E Store in dedicated secondary containment bin for liquids. D->E Liquid F Double-bag solids in clearly marked bags. D->F Solid G Store in designated Satellite Accumulation Area (SAA). Keep away from acids, bases, and oxidizing agents. E->G F->G H Is container full (max 90% capacity)? G->H I Continue to collect waste. Keep container closed. H->I No J Arrange for waste pickup with your institution's EHS. H->J Yes K Waste transferred to licensed disposal facility for incineration. J->K

Caption: Decision workflow for the disposal of 4-Chlorobutyl methanesulfonate waste.

Empty Container Decontamination & Disposal

A container that has held 4-Chlorobutyl methanesulfonate is not considered "empty" by regulatory standards until it has been properly decontaminated[3][11]. Due to the acute toxicity profile of alkylating agents, specific procedures must be followed.

  • Triple Rinsing : The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) capable of dissolving the residue[9].

  • Collect Rinsate : The first rinse, and preferably all three, must be collected and disposed of as hazardous waste in your 4-Chlorobutyl methanesulfonate waste stream[9][11]. This is a critical step.

  • Final Disposal : Once triple-rinsed and fully air-dried in a fume hood, the chemical label on the container should be defaced or removed. The container can then be disposed of in the regular trash or recycled, according to institutional policy[14].

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate.

  • Isolate : Secure the area to prevent entry.

  • Report : Contact your institution's EHS or emergency response team immediately. Provide the chemical name, quantity spilled, and location.

  • Do Not Attempt Cleanup Alone : Do not attempt to clean up a spill of 4-Chlorobutyl methanesulfonate unless you are trained and equipped to handle hazardous material spills. EHS will use appropriate absorbent materials (e.g., sand, vermiculite) and specialized neutralization kits if available[6]. All materials used for cleanup must be disposed of as hazardous waste[14].

  • In Case of Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[5]. Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

By adhering to these rigorous procedures, we uphold our professional responsibility to maintain a safe laboratory environment and ensure that our scientific pursuits do not come at the cost of environmental integrity. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) before handling any hazardous material.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Oakland University. [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. [Link]

  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. (1982, September). EPA. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • How To Dispose Of Lab Chemicals. (2020, February 27). Temarry. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals. (2023, February 6). Molecular Biology Products. [Link]

  • Ethyl methanesulfonate. Datasheet. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • Chemical Resistance Chart. Burkert. [Link]

  • Chemical Compatibility Chart. ISM. [Link]

  • Chemical Compatibility Calculator. DWK Life Sciences. [Link]

  • CAS No : 26910-61-2 | Product Name : 4-Chlorobutyl methanesulfonate. Pharmaffiliates. [Link]

  • Chemical Waste Management Guide. Southern Illinois University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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